[4-(Morpholinomethyl)phenyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-10-12-3-1-11(2-4-12)9-13-5-7-15-8-6-13/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVQMAWLNHACQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383719 | |
| Record name | [4-(morpholinomethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91271-65-7 | |
| Record name | 4-(4-Morpholinylmethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91271-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(morpholinomethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Morpholin-4-ylmethyl)benzylalcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the properties of [4-(Morpholinomethyl)phenyl]methanol?
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(Morpholinomethyl)phenyl]methanol, a substituted toluene derivative, is a chemical compound with potential applications in medicinal chemistry and materials science. This document provides a concise technical overview of its known properties, including its chemical identity and basic physical characteristics. Due to the limited availability of published data, this guide primarly summarizes information from chemical suppliers.
Chemical and Physical Properties
This compound is a substituted aromatic alcohol. The presence of the morpholine moiety, a common functional group in medicinal chemistry, suggests its potential as a scaffold for the development of novel therapeutic agents. The hydroxyl group provides a reactive site for further chemical modifications.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | [4-(morpholin-4-ylmethyl)phenyl]methanol | Thermo Fisher Scientific[1] |
| CAS Number | 91271-65-7 | Thermo Fisher Scientific[1] |
| Molecular Formula | C12H17NO2 | Thermo Fisher Scientific[1] |
| Molecular Weight | 207.273 g/mol | Thermo Fisher Scientific[1] |
| Purity | 97% | Thermo Fisher Scientific[1] |
| Appearance | Not Specified | |
| Melting Point | Not Specified | |
| Boiling Point | Not Specified | |
| Solubility | Not Specified |
Synthesis and Reactivity
-
Nucleophilic substitution: Reaction of a 4-(halomethyl)benzyl alcohol derivative (e.g., 4-(chloromethyl)benzyl alcohol or 4-(bromomethyl)benzyl alcohol) with morpholine. This would form the tertiary amine linkage.
-
Reduction: Alternatively, the compound could be prepared by the reduction of 4-(morpholinomethyl)benzaldehyde.
A generalized workflow for a potential synthesis is presented below.
Figure 1. A potential synthetic workflow for this compound.
Biological and Pharmacological Properties
As of the date of this document, there is no publicly available information regarding the biological activity or pharmacological properties of this compound. The structural alerts, namely the morpholine and benzyl alcohol moieties, are present in various biologically active compounds, suggesting that this molecule could be a subject of interest in drug discovery programs. However, without experimental data, any discussion of its potential mechanism of action or involvement in signaling pathways would be purely speculative.
Experimental Protocols
Due to the absence of published research detailing the synthesis or use of this compound, specific experimental protocols cannot be provided at this time. Researchers interested in working with this compound would need to develop and optimize their own procedures for its synthesis, purification, and analysis. General synthetic methods for similar compounds can be found in the organic chemistry literature.
Conclusion
This compound is a chemical compound with established basic identifiers but lacks a comprehensive public profile regarding its physical, chemical, and biological properties. The information available is currently limited to that provided by chemical suppliers. Further research is required to elucidate its properties and potential applications. This document serves as a baseline of currently available information for the scientific community.
References
Technical Guide: [4-(Morpholinomethyl)phenyl]methanol (CAS
91271-65-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(Morpholinomethyl)phenyl]methanol, with the CAS number 91271-65-7, is a benzyl alcohol derivative distinguished by a morpholinomethyl substituent at the para position. This compound belongs to a class of molecules that are of significant interest in medicinal chemistry and materials science. The morpholine moiety is a common feature in a variety of biologically active compounds, known to enhance pharmacokinetic properties such as solubility and metabolic stability. The benzyl alcohol group provides a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, intended to support research and development endeavors.
Physicochemical and Spectroscopic Data
The fundamental physicochemical and spectroscopic properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 91271-65-7 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] |
| Molecular Weight | 207.27 g/mol | [1][2] |
| IUPAC Name | [4-(Morpholin-4-ylmethyl)phenyl]methanol | [1] |
| Synonyms | N-(4-hydroxymethylbenzyl)morpholine | [3] |
| Appearance | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Soluble in polar organic solvents. | [4] |
Table 2: Predicted Spectroscopic Data
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Phenyl H | ~7.3 | d | 2H | Ar-H (ortho to CH₂OH) |
| Phenyl H | ~7.2 | d | 2H | Ar-H (ortho to CH₂N) |
| Methylene H | ~4.6 | s | 2H | Ar-CH₂-OH |
| Methylene H | ~3.7 | t | 4H | O-(CH₂)₂-N |
| Methylene H | ~3.5 | s | 2H | Ar-CH₂-N |
| Methylene H | ~2.5 | t | 4H | N-(CH₂)₂-C |
| Hydroxyl H | Variable | br s | 1H | -OH |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Phenyl C | ~140 | Ar-C -CH₂OH |
| Phenyl C | ~138 | Ar-C -CH₂N |
| Phenyl C | ~129 | Ar-C H (ortho to CH₂N) |
| Phenyl C | ~127 | Ar-C H (ortho to CH₂OH) |
| Methylene C | ~67 | O-(C H₂)₂-N |
| Methylene C | ~65 | Ar-C H₂-OH |
| Methylene C | ~63 | Ar-C H₂-N |
| Methylene C | ~54 | N-(C H₂)₂-C |
Synthesis and Experimental Protocols
Two primary synthetic routes are plausible for the preparation of this compound: reductive amination and nucleophilic substitution. Detailed experimental protocols for both methods are provided below.
Synthesis via Reductive Amination
This method involves the reaction of 4-(hydroxymethyl)benzaldehyde with morpholine in the presence of a reducing agent, such as sodium triacetoxyborohydride.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-(hydroxymethyl)benzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add morpholine (1.1 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Subsequently, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Caption: Reductive Amination Synthesis Workflow.
Synthesis via Nucleophilic Substitution
This alternative route involves the reaction of a suitable benzyl halide, such as 4-(bromomethyl)benzyl alcohol, with morpholine.
Experimental Protocol:
-
Starting Material: Prepare 4-(bromomethyl)benzyl alcohol from 4-(bromomethyl)benzoic acid via reduction.
-
Reaction Setup: Dissolve 4-(bromomethyl)benzyl alcohol (1.0 eq) and morpholine (1.2 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq), to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Extraction: Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Nucleophilic Substitution Synthesis Workflow.
Biological Activity and Potential Applications
While specific biological activities for this compound have not been extensively reported, the presence of the morpholine ring suggests potential for pharmacological applications. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological profiles.
Compounds containing the morpholine moiety have demonstrated a wide range of biological activities, including:
-
Anticancer Activity: Many morpholine derivatives have been investigated as potent anticancer agents. For instance, some inhibit kinases involved in cancer cell proliferation and survival.
-
Anti-inflammatory Activity: Morpholine-containing compounds have also shown promise as anti-inflammatory agents by targeting key inflammatory pathways.
Given these precedents, this compound serves as an excellent starting point for the development of novel therapeutic agents. The benzyl alcohol functionality can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions to generate a library of derivatives for biological screening.
Caption: Drug Discovery Workflow.
Safety and Handling
This compound is classified as a hazardous chemical and should be handled with appropriate safety precautions.
Hazard Identification:
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[5]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]
-
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0032619) [hmdb.ca]
- 2. rsc.org [rsc.org]
- 3. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to [4-(Morpholinomethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(Morpholinomethyl)phenyl]methanol is a bifunctional organic molecule incorporating a morpholine moiety and a benzyl alcohol group. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, properties, a detailed experimental protocol for its synthesis via the reduction of 4-(morpholinomethyl)benzaldehyde, and a prospective outlook on its potential biological applications based on the known pharmacology of structurally related compounds. Due to the limited publicly available data on the specific biological activity of this compound, this guide will focus on its synthesis and physicochemical properties while postulating potential areas of investigation for drug discovery programs.
Chemical Structure and Properties
This compound is characterized by a central benzene ring substituted at the 1 and 4 positions with a hydroxymethyl group (-CH₂OH) and a morpholinomethyl group (-CH₂-N(CH₂CH₂)₂O), respectively.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 91271-65-7 | [1] |
| Molecular Formula | C₁₂H₁₇NO₂ | |
| Molecular Weight | 207.27 g/mol | |
| Appearance | Solid (predicted) | |
| SMILES | OCc1ccc(CN2CCOCC2)cc1 | [2] |
| InChIKey | MWVQMAWLNHACQK-UHFFFAOYSA-N | [2] |
Synthesis
The most direct and common synthetic route to this compound is the reduction of its corresponding aldehyde, 4-(morpholinomethyl)benzaldehyde. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
Experimental Protocol: Reduction of 4-(Morpholinomethyl)benzaldehyde
This protocol is a general procedure based on standard organic chemistry methods for the reduction of aromatic aldehydes.[3][4][5] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
Materials:
-
4-(Morpholinomethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-(morpholinomethyl)benzaldehyde (1.0 eq) in methanol or ethanol (10-20 mL per gram of aldehyde) and cool the solution to 0 °C using an ice bath.
-
Reduction: While stirring, slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add deionized water to quench the excess NaBH₄.
-
Extraction: Remove the alcohol solvent under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Potential Biological Applications and Future Directions
While there is a lack of specific biological data for this compound in the public domain, its structural motifs suggest several potential avenues for investigation in drug discovery.
-
Scaffold for Kinase Inhibitors: The morpholine ring is a common feature in many kinase inhibitors.[6] The phenylmethanol core of this molecule could serve as a versatile scaffold for the synthesis of libraries of compounds to be screened against various kinase targets implicated in cancer and inflammatory diseases.
-
Monoamine Neurotransmitter Modulators: Phenylmorpholine analogs have been explored as agents that can modify the release and reuptake of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin.[7] This suggests that derivatives of this compound could be investigated for their potential in treating neurological and psychiatric disorders.
-
Antifungal Agents: The morpholine moiety is present in some antifungal agents.[8] Further chemical modification of this compound could lead to the development of novel antifungal compounds.
Logical Relationship for a Hypothetical Drug Discovery Cascade:
Caption: A potential drug discovery workflow starting with the title compound.
Conclusion
This compound is a readily accessible chemical entity with significant potential as a building block in the development of new therapeutic agents. This guide provides a detailed protocol for its synthesis, which should enable researchers to produce this compound for further investigation. While specific biological data is currently unavailable, the structural features of the molecule suggest promising avenues for research in kinase inhibition, neuroscience, and infectious diseases. Future studies are warranted to elucidate the pharmacological profile of this compound and its derivatives to unlock their full therapeutic potential.
References
- 1. 91271-65-7|(4-(Morpholinomethyl)phenyl)methanol|BLD Pharm [bldpharm.com]
- 2. PubChemLite - this compound (C12H17NO2) [pubchemlite.lcsb.uni.lu]
- 3. asianpubs.org [asianpubs.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 8. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of [4-(Morpholinomethyl)phenyl]methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound [4-(Morpholinomethyl)phenyl]methanol. Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this document presents a predicted spectroscopic profile based on the analysis of its constituent chemical moieties: a para-substituted benzyl alcohol and a morpholine ring. This guide is intended to assist researchers in the identification and characterization of this compound and its derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established chemical shift ranges, characteristic infrared absorption frequencies, and known fragmentation patterns of analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 | d | 2H | Ar-H (ortho to CH₂OH) |
| ~ 7.2 | d | 2H | Ar-H (ortho to CH₂N) |
| ~ 4.6 | s | 2H | -CH₂OH |
| ~ 3.7 | t | 4H | O(CH₂)₂ |
| ~ 3.5 | s | 2H | Ar-CH₂-N |
| ~ 2.5 | t | 4H | N(CH₂)₂ |
| Variable | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | Ar-C (quaternary, attached to CH₂OH) |
| ~ 135 | Ar-C (quaternary, attached to CH₂N) |
| ~ 129 | Ar-C H (ortho to CH₂OH) |
| ~ 128 | Ar-C H (ortho to CH₂N) |
| ~ 67 | O(C H₂)₂ |
| ~ 65 | -C H₂OH |
| ~ 63 | Ar-C H₂-N |
| ~ 54 | N(C H₂)₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2800 | Medium to Strong | Aliphatic C-H stretch (CH₂ groups) |
| 1610, 1500 | Medium to Weak | Aromatic C=C stretch |
| 1450 | Medium | CH₂ bend |
| 1120 - 1085 | Strong | C-O stretch (ether in morpholine ring) |
| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |
| 850 - 800 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |
Mass Spectrometry (MS)
The predicted monoisotopic mass of this compound (C₁₂H₁₇NO₂) is 207.1259 g/mol . The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) under appropriate ionization conditions.
Table 4: Predicted Key Fragment Ions in Mass Spectrometry for this compound
| m/z | Proposed Fragment Ion |
| 207 | [M]⁺ (Molecular Ion) |
| 190 | [M - OH]⁺ |
| 178 | [M - CH₂OH]⁺ |
| 100 | [C₅H₁₀NO]⁺ (Morpholinomethyl cation) |
| 86 | [C₄H₈N]⁺ (Fragment from morpholine ring) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
IR Spectroscopy
-
Sample Preparation : For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press it into a thin, transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal. If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be prepared on a salt plate (e.g., NaCl).
-
Spectrum Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for the pellet method) should be recorded and subtracted from the sample spectrum.[1][2][3]
-
Data Analysis : Identify the characteristic absorption bands and compare them with known correlation tables to assign them to specific functional groups.[1]
Mass Spectrometry
-
Sample Introduction : Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. Alternatively, direct infusion via a syringe pump can be used for Electrospray Ionization (ESI) or other soft ionization techniques.
-
Ionization : Ionize the sample molecules. Electron Ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, which can be useful for structural elucidation. "Soft" ionization techniques like ESI or Chemical Ionization (CI) are more likely to yield a prominent molecular ion peak.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation : Detect the ions and generate a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.[4]
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis and a logical pathway for structure elucidation.
Caption: General workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Logical relationship between the structural components of the molecule and their expected spectroscopic signatures.
References
[4-(Morpholinomethyl)phenyl]methanol safety and hazards
An In-depth Technical Guide to the Safety and Hazards of [4-(Morpholinomethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.
Executive Summary
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | (4-(Morpholin-4-ylmethyl)phenyl)methanol |
| CAS Number | 91271-65-7[2] |
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| Chemical Structure | (A chemical structure diagram would be placed here in a formal whitepaper) |
Hazard Identification and Classification
This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its corrosive nature.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[3] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4] |
Note: Classifications may vary slightly between suppliers.
Signal Word
Precautionary Statements
A summary of key precautionary statements is provided below. For a full list, refer to the supplier's SDS.
| Code | Statement |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| P301 + P330 + P331 | IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[3] |
| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| P310 | Immediately call a POISON CENTER or doctor/physician.[3] |
| P405 | Store locked up.[2] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Toxicological Data
A thorough search of publicly available literature and toxicological databases did not yield specific quantitative toxicity data for this compound, such as oral, dermal, or inhalation LD50 values. The toxicological properties have not been fully investigated.[2] The hazard classifications are likely based on in vitro testing, structural alerts, and/or data from analogous compounds. The presence of the morpholine moiety, a secondary amine, can be associated with corrosive properties in certain molecular contexts.
Experimental Protocols for Hazard Determination
The classification of this compound as a skin and eye corrosive is likely determined through standardized in vitro testing protocols to avoid the use of animal testing for severe local damage. The following sections detail the principles of the most relevant OECD (Organisation for Economic Co-operation and Development) test guidelines.
Skin Corrosion: OECD Test Guideline 431 - In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test
This test method is designed to predict the skin corrosion potential of a chemical by assessing its effect on a three-dimensional reconstructed human epidermis (RhE) model. These models mimic the biochemical and physiological properties of the upper layers of human skin.
Methodology:
-
Tissue Preparation: Commercially available RhE tissues (e.g., EpiDerm™, EpiSkin™) are cultured to form a multi-layered, differentiated model of the human epidermis.
-
Chemical Application: The test chemical is applied topically to the surface of the RhE tissue. For a solid substance like this compound, it would be applied uniformly to cover the epidermis, often moistened with water to ensure good contact. At least two tissue replicates are used for each chemical and control for each exposure time.
-
Exposure Times: The chemical is applied for specific time points, typically 3 minutes and 1 hour, to assess the rate and extent of damage.
-
Viability Assessment: After exposure, the tissues are rinsed, and cell viability is measured. The most common method is the MTT assay. Viable cells reduce the yellow MTT tetrazolium salt to a blue formazan product, which is then extracted. The amount of formazan produced is measured spectrophotometrically and is directly proportional to the number of viable cells.
-
Classification: The substance is classified based on the reduction in cell viability compared to negative controls.
-
Corrosive (Category 1): If the mean viability after a 3-minute exposure is ≤ 50%, or after a 1-hour exposure is ≤ 15%.
-
Non-Corrosive: If the mean viability after a 1-hour exposure is > 15%.
-
Caption: Workflow for OECD 431 Skin Corrosion Test.
Serious Eye Damage: OECD Test Guideline 437 - Bovine Corneal Opacity and Permeability (BCOP) Test
The BCOP assay is an ex vivo method that uses corneas from cattle eyes, obtained as a by-product from abattoirs, to evaluate a chemical's potential to cause severe eye damage.
Methodology:
-
Cornea Preparation: Bovine corneas are excised and mounted in a specialized holder that creates separate anterior and posterior chambers.
-
Chemical Application: The test chemical is applied to the epithelial surface of the cornea for a defined exposure period (e.g., 10 minutes for liquids, 1 hour for solids).
-
Opacity Measurement: Corneal opacity (cloudiness) is measured using an opacitometer before and after exposure. The change in opacity is a measure of protein denaturation and swelling in the cornea.
-
Permeability Measurement: After opacity readings, the permeability of the cornea is assessed. Sodium fluorescein dye is added to the anterior chamber. After a 90-minute incubation, the amount of dye that has passed through the cornea into the posterior chamber is measured with a spectrophotometer. Increased permeability indicates damage to the corneal barrier function.
-
Calculating the In Vitro Irritancy Score (IVIS): The opacity and permeability values are combined to calculate an IVIS.
-
IVIS = Mean Opacity Value + (15 × Mean Permeability Value)
-
-
Classification: The IVIS is used to classify the chemical.
-
Serious Eye Damage (Category 1): IVIS ≥ 55.1
-
No Classification Required: IVIS ≤ 3
-
Caption: Workflow for OECD 437 BCOP Eye Damage Test.
Handling and Storage
Given the corrosive nature of this compound, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Use only in a chemical fume hood with adequate ventilation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store in a designated corrosives area. Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
Immediate medical attention is required for all exposures.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Immediately call a poison center or doctor.[2][3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. Ingestion causes severe swelling and damage to tissues and a danger of perforation.[2]
Conclusion
This compound is a corrosive compound that requires careful handling by trained personnel in a controlled laboratory environment. The primary hazards are severe skin burns and serious eye damage. While specific quantitative toxicological data is lacking, the established classifications, likely derived from standardized in vitro protocols such as OECD 431 and 437, mandate the use of comprehensive personal protective equipment and engineering controls. All researchers and drug development professionals must review the full Safety Data Sheet and adhere to all institutional safety guidelines before working with this substance.
References
The Biological Versatility of the Morpholine Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction
The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, have made it a cornerstone in the design of a wide array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of morpholine-containing compounds, with a focus on their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Anticancer Activity of Morpholine-Containing Compounds
Morpholine derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation. A prominent target is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in many cancers.[1][2][3][4]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative morpholine-containing compounds, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound ID | Target/Class | Cancer Cell Line | IC50 (µM) | Reference |
| 10e | mTOR Inhibitor | A549 (Lung) | 0.033 ± 0.003 | [5] |
| 10h | mTOR Inhibitor | MCF-7 (Breast) | 0.087 ± 0.007 | [5] |
| 10d | mTOR Inhibitor | A549 (Lung) | 0.062 ± 0.01 | [5] |
| MCF-7 (Breast) | 0.58 ± 0.11 | [5] | ||
| MDA-MB-231 (Breast) | 1.003 ± 0.008 | [5] | ||
| 46 | PI3Kα/mTOR Inhibitor | MDA361 (Breast) | 0.011 | [1] |
| 48 | PI3Kα/mTOR Inhibitor | MDA361 (Breast) | 0.008 | [1] |
| 5d | 1,2,3-Triazole derivative | MCF-7 (Breast) | 10.42 ± 0.25 | [6] |
| A-549 (Lung) | 12.97 ± 0.22 | [6] | ||
| HepG2 (Liver) | 13.05 ± 0.45 | [6] | ||
| M5 | Topoisomerase II Inhibitor | MDA-MB-231 (Breast) | 81.92 | [7] |
| M2 | Topoisomerase II Inhibitor | MDA-MB-231 (Breast) | 88.27 | [7] |
| Compound 6 | mTOR Kinase Inhibitor | H460 (Lung) | 7.43 ± 1.45 | [8] |
| PC-3 (Prostate) | 11.90 ± 0.94 | [8] | ||
| Compound 9 | Thieno[3,2-d]pyrimidine | H460 (Lung) | 0.003 | [8] |
| HT-29 (Colon) | 0.42 | [8] | ||
| MDA-MB-231 (Breast) | 0.74 | [8] | ||
| Compound 3 | Spirooxindole-triazole | A549 (Lung) | 1.87-4.36 | [8] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Morpholine-containing compounds, such as the dimorpholinoquinazoline derivatives, have been shown to inhibit key kinases in the PI3K/Akt/mTOR pathway, leading to the suppression of downstream signaling and induction of apoptosis in cancer cells.[3]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the morpholine-containing test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Antimicrobial Activity of Morpholine-Containing Compounds
The morpholine scaffold is a key component in several clinically important antimicrobial agents. Its presence can enhance the efficacy and broaden the spectrum of activity against various bacterial and fungal pathogens.
Antibacterial Activity
Morpholine derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria.
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected morpholine-containing compounds against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Ru(ii)-3 | Staphylococcus aureus | 0.78 | [9] |
| Compound 3 | Enterococcus hirae | 3.125 | [10] |
| Enterococcus faecium | 3.125 | [10] | |
| Escherichia coli | 12.5 | [10] | |
| Compound 6 | Bacillus anthracis | 6.25 | [10] |
| Pseudomonas orientalis | 6.25 | [10] | |
| Compound 10 | Staphylococcus aureus MRSA 19449 (with oxacillin) | 0.25 (oxacillin MIC reduction) | [11] |
| Compound 15 | Staphylococcus aureus MRSA 19449 (with oxacillin) | 0.25 (oxacillin MIC reduction) | [11] |
| Compound I-V | Various Bacteria | 1-10 | [12] |
| Compound 12 | Staphylococcus aureus | 25 | [13] |
| Escherichia coli | 29 | [13] |
This method is used to determine the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Morpholine-containing test compounds
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Antifungal Activity
Morpholine-based antifungals, such as amorolfine and fenpropimorph, are known to inhibit the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[14][15][16][17][18][19]
The following table summarizes the MIC and Minimum Fungicidal Concentration (MFC) values of morpholine derivatives against various fungal pathogens.
| Compound ID | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Sila-analogue 24 | Candida albicans ATCC 24433 | 2 | 4 | [20] |
| Candida glabrata NCYC 388 | 1 | 2 | [20] | |
| Cryptococcus neoformans ATCC 34664 | 0.5 | 1 | [20] | |
| Aspergillus niger ATCC 10578 | 4 | 8 | [20] | |
| Sila-analogue 5 | Candida albicans ATCC 24433 | 4 | 8 | [20] |
| Sila-analogue 15 | Candida albicans ATCC 24433 | 4 | 8 | [20] |
| Compound 9a | Candida glabrata ATCC 15126 | - | Fungicidal | [21] |
| Compound 9d | Candida glabrata ATCC 15126 | - | Fungicidal | [21] |
| Compound 12 | Candida albicans | 20 | - | [13] |
| Aspergillus niger | 40 | - | [13] |
Morpholine antifungals primarily target two enzymes in the ergosterol biosynthesis pathway: C14-sterol reductase (ERG24) and C8-C7 sterol isomerase (ERG2).[15][17] Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity.
Anti-Inflammatory Activity of Morpholine-Containing Compounds
Chronic inflammation is a hallmark of numerous diseases. Morpholine derivatives have been investigated for their potential to modulate inflammatory responses, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Quantitative Data: Anti-Inflammatory Activity
The following table provides IC50 values for the anti-inflammatory activity of representative morpholine-containing compounds.
| Compound ID | Assay | Cell Line/System | IC50 (µM) | Reference |
| Compound 6d | NF-κB Inhibition | HeLa cells | 3.81 | [22] |
| Compound 4f | NF-κB Inhibition | HeLa cells | 18.53 | [22] |
| Compound 4i | NF-κB Inhibition | HeLa cells | 22.93 | [22] |
| Corilagin | NO Production | RAW 264.7 | 66.64 µg/mL | [23] |
| Ibuprofen derivative | NF-κB Suppression | - | 46.6 ± 1.6 µg/mL | [24] |
| KGF | Cell Viability (LPS) | U87-MG | 12.5 µg/mL (protective) | [25] |
| CCF | Cell Viability (LPS) | U87-MG | 12.5 µg/mL (protective) | [25] |
Signaling Pathway: NF-κB Inhibition
The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Morpholine derivatives can interfere with this pathway at various points, including the inhibition of IKK.
Experimental Protocol: In Vitro Anti-Inflammatory Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Morpholine-containing test compounds
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control. Determine the IC50 value.
Neuroprotective Activity of Morpholine-Containing Compounds
Morpholine derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their mechanisms of action often involve the inhibition of key enzymes and the mitigation of oxidative stress.[26][27][28][29][30]
Quantitative Data: Neuroprotective Activity
The following table presents the IC50 values of morpholine-containing compounds in neuroprotective assays.
| Compound ID | Target/Assay | Cell Line/System | IC50 (µM) | Reference |
| Compound 25 | Acetylcholinesterase (AChE) & Monoamine Oxidase B (MAO-B) Inhibitor | - | Dual Inhibitor | [30] |
| Chalcone 5b | Antiproliferative | SH-SY5Y | < 20 | [31] |
| Chalcone 5i | Antiproliferative | SH-SY5Y | < 20 | [31] |
| Chalcone 5o | Antiproliferative | SH-SY5Y | < 20 | [31] |
| Chalcone 5w | Antiproliferative | SH-SY5Y | < 20 | [31] |
| Chrysin | Neuroprotective against Bupivacaine | SH-SY5Y | 10 (non-toxic conc.) | [32] |
Mechanism of Action: Combating Oxidative Stress
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Morpholine-containing compounds can exert neuroprotective effects by scavenging reactive oxygen species (ROS) and modulating signaling pathways involved in the cellular antioxidant response.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neuroprotection against oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Hydrogen peroxide (H₂O₂) or another oxidative stress-inducing agent
-
Morpholine-containing test compounds
-
MTT or other cell viability assay reagents
-
96-well microtiter plates
Procedure:
-
Cell Seeding and Differentiation (optional): Seed SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, cells can be differentiated using agents like retinoic acid.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the neuroprotective morpholine compound for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ for a defined duration.
-
Cell Viability Assessment: After the incubation period, assess cell viability using the MTT assay or another suitable method.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone.
The morpholine scaffold is a versatile and valuable component in the design of novel therapeutic agents. Its favorable physicochemical and pharmacokinetic properties, combined with its ability to interact with a wide range of biological targets, have led to the development of numerous potent and selective compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The data, protocols, and pathway visualizations presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery, facilitating the rational design and development of the next generation of morpholine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Inhibition of lipopolysaccharide (LPS)-induced neuroinflammatory response by polysaccharide fractions of Khaya grandifoliola (C.D.C.) stem bark, Cryptolepis sanguinolenta (Lindl.) Schltr and Cymbopogon citratus Stapf leaves in raw 264.7 macrophages and U87 glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. dergipark.org.tr [dergipark.org.tr]
The Morpholine Moiety: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine heterocycle, a saturated six-membered ring containing both an oxygen and a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and synthetic accessibility have made it a ubiquitous structural motif in a wide array of approved drugs and clinical candidates. This technical guide delves into the multifaceted roles of the morpholine moiety in drug design, exploring its impact on pharmacological activity, pharmacokinetic profiles, and its application in targeting diverse disease areas.
Physicochemical Properties and Their Impact on Drug Design
The morpholine ring imparts a favorable balance of hydrophilicity and lipophilicity to drug molecules, a critical factor for oral bioavailability and cell permeability. The presence of the oxygen atom allows for hydrogen bond acceptance, enhancing aqueous solubility, while the overall saturated nature of the ring contributes to a degree of lipophilicity.[1] Furthermore, the nitrogen atom's basicity (pKa of morpholine is approximately 8.4) can be fine-tuned by substitution, allowing for the modulation of a compound's ionization state at physiological pH, which influences its absorption, distribution, and target engagement.[2]
The chair-like conformation of the morpholine ring also provides a rigid scaffold that can orient substituents in a defined three-dimensional space, facilitating optimal interactions with biological targets.[1] This conformational rigidity can lead to higher binding affinities and improved selectivity.
Pharmacological Activities and Therapeutic Applications
The versatility of the morpholine moiety is evident in the broad spectrum of pharmacological activities exhibited by morpholine-containing drugs. These compounds have found applications in oncology, central nervous system (CNS) disorders, infectious diseases, and more.
Anticancer Activity
Morpholine is a key component in numerous anticancer agents, often acting as a pharmacophore that interacts with the target protein or as a scaffold to improve drug-like properties. A notable example is gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[2][3] The morpholine group in gefitinib enhances its solubility and pharmacokinetic profile.
Another important class of anticancer agents incorporating the morpholine scaffold are phosphoinositide 3-kinase (PI3K) inhibitors. The morpholine oxygen can form crucial hydrogen bonds in the hinge region of the PI3K active site, contributing to potent and selective inhibition.[4]
Central Nervous System (CNS) Activity
The ability of the morpholine ring to improve blood-brain barrier (BBB) permeability has made it a valuable component in the design of CNS-active drugs.[1] Reboxetine , a selective norepinephrine reuptake inhibitor used as an antidepressant, features a morpholine ring that is critical for its activity and pharmacokinetic properties.[5][6] Similarly, aprepitant , a neurokinin-1 (NK1) receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting, contains a morpholine core that contributes to its high binding affinity and CNS penetration.[7]
Other Therapeutic Areas
The morpholine moiety is also present in the antibiotic linezolid , where it plays a role in its antibacterial activity and pharmacokinetic profile.[8][9] Its incorporation has been explored in a wide range of other therapeutic areas, including anti-inflammatory, antiviral, and antidiabetic agents, highlighting its broad applicability in drug discovery.
Quantitative Data Summary
To facilitate a comparative analysis, the following tables summarize key quantitative data for representative morpholine-containing drugs and experimental compounds across different therapeutic areas.
Table 1: Anticancer Activity of Selected Morpholine-Containing Compounds
| Compound | Target | Cell Line | IC50 (µM) |
| Gefitinib | EGFR | Various Cancer Cell Lines | Varies by mutation status |
| PI3K Inhibitor (Example) | PI3Kα | - | 0.005 |
| Morpholine Derivative 1 | Topoisomerase II | MDA-MB-231 | 81.92 |
| Morpholine Derivative 2 | VEGFR-2 | HT-29 | 0.049 |
Table 2: CNS Activity of Selected Morpholine-Containing Compounds
| Compound | Target | Assay | IC50 / Ki (nM) |
| Aprepitant | NK1 Receptor | Binding Assay | 0.1 |
| Reboxetine | Norepinephrine Transporter | Reuptake Assay | - |
| Morpholine Derivative 3 | Acetylcholinesterase | Inhibition Assay | 1940 |
Table 3: Pharmacokinetic Properties of Selected Morpholine-Containing Drugs
| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Metabolism |
| Reboxetine | ~94.5 | >97 | ~12-13 | CYP3A4 |
| Linezolid | ~100 | 31 | 5-7 | Oxidation |
| Aprepitant | ~60-65 | >95 | 9-13 | CYP3A4 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: Signaling pathway of Gefitinib action on the EGFR pathway.
Caption: Mechanism of action of Aprepitant on the NK1 receptor pathway.
Caption: Experimental workflow for a kinase inhibition assay.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. The following sections provide methodologies for the synthesis of a key morpholine-containing intermediate and for a common biological assay used to evaluate the efficacy of these compounds.
Synthesis of a Morpholine-Containing PI3K Inhibitor Intermediate
This protocol describes a general method for the synthesis of a 2-amino-4-morpholino-pyrimidine core, a common intermediate in the synthesis of PI3K inhibitors.
Materials:
-
2,4-dichloropyrimidine
-
Morpholine
-
Ammonia (in a suitable solvent, e.g., dioxane)
-
Diisopropylethylamine (DIPEA)
-
Solvents (e.g., Dichloromethane (DCM), Dioxane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Monosubstitution with Morpholine. Dissolve 2,4-dichloropyrimidine (1 equivalent) in DCM. Cool the solution to 0 °C in an ice bath. Add morpholine (1 equivalent) and DIPEA (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4-chloro-2-morpholinopyrimidine.[4]
-
Step 2: Amination. In a sealed tube, dissolve the 4-chloro-2-morpholinopyrimidine from Step 1 in a solution of ammonia in dioxane. Heat the reaction mixture to 100 °C for 16-24 hours. Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography to afford the desired 2-amino-4-morpholinopyrimidine intermediate.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Morpholine-containing test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate at 37 °C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment. Prepare serial dilutions of the morpholine-containing test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate the plate for 48-72 hours.
-
MTT Addition. After the incubation period, add 10 µL of MTT solution to each well. Incubate the plate for another 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization. Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10][11]
Conclusion
The morpholine moiety continues to be a highly valuable and frequently employed structural unit in medicinal chemistry. Its favorable physicochemical properties, coupled with its synthetic tractability, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. The successful application of morpholine in a diverse range of clinically approved drugs for various diseases underscores its significance. As drug discovery continues to evolve, the strategic incorporation of the morpholine scaffold will undoubtedly remain a key strategy in the design of novel and effective therapeutic agents. Researchers and drug development professionals are encouraged to further explore the potential of this versatile heterocycle in their quest for new medicines.
References
- 1. chemistryforsustainability.org [chemistryforsustainability.org]
- 2. ukm.my [ukm.my]
- 3. mdpi.com [mdpi.com]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aprepitant - Wikipedia [en.wikipedia.org]
- 8. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
[4-(Morpholinomethyl)phenyl]methanol: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(Morpholinomethyl)phenyl]methanol is a key bifunctional organic compound that has garnered significant attention in medicinal chemistry and drug development. Its unique structure, featuring a reactive benzylic alcohol and a tertiary amine in the form of a morpholine ring, makes it a valuable building block for the synthesis of complex molecular architectures with diverse pharmacological activities. The morpholine moiety is a privileged scaffold in drug design, often imparting favorable properties such as improved aqueous solubility, metabolic stability, and target-binding interactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted cancer therapies.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key identifying and physical data.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 91271-65-7 |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Appearance | Solid |
| Predicted Boiling Point | 337.3 ± 32.0 °C |
| Predicted Density | 1.147 ± 0.06 g/cm³ |
| SMILES | OCc1ccc(CN2CCOCC2)cc1 |
| InChI | InChI=1S/C12H17NO2/c14-9-10-5-7-12(8-6-10)11-13-1-3-15-4-2-13/h5-8,14H,1-4,9,11H2 |
Synthesis of this compound
Experimental Protocol 1: N-Alkylation of Morpholine with 4-(Bromomethyl)benzyl Alcohol
This method involves the nucleophilic substitution of a halogen on the benzylic position by the secondary amine of morpholine.
Reaction Scheme:
Materials:
-
4-(Bromomethyl)benzyl alcohol
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-(bromomethyl)benzyl alcohol (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Experimental Protocol 2: Reductive Amination of 4-(Hydroxymethyl)benzaldehyde with Morpholine
This two-step, one-pot procedure involves the formation of an iminium ion intermediate from the aldehyde and morpholine, followed by its reduction to the corresponding amine.
Reaction Scheme:
Materials:
-
4-(Hydroxymethyl)benzaldehyde
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(hydroxymethyl)benzaldehyde (1.0 eq) in 1,2-dichloroethane, add morpholine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Applications in Drug Discovery: A Building Block for FAK Inhibitors
This compound has emerged as a crucial building block in the synthesis of potent and selective inhibitors of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it an attractive target for cancer therapy.
The this compound moiety is frequently incorporated into the core scaffolds of FAK inhibitors, such as the 2,4-dianilinopyrimidine series. In these structures, the morpholinomethyl group often serves to enhance solubility and provide key interactions within the ATP-binding pocket of the FAK enzyme. For instance, a derivative incorporating this building block has demonstrated potent anti-FAK activity with an IC₅₀ value of 47 nM and has shown significant anti-proliferative effects in cancer cell lines.
FAK Signaling Pathway in Cancer
The following diagram illustrates the central role of FAK in cancer-related signaling pathways, which can be targeted by inhibitors synthesized using this compound.
Caption: FAK signaling pathway in cancer and the point of intervention for inhibitors.
Experimental Workflow for Screening FAK Inhibitors
The following diagram outlines a typical workflow for the screening and evaluation of novel FAK inhibitors synthesized using this compound.
Caption: Experimental workflow for the evaluation of FAK inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in the field of drug discovery. Its straightforward synthesis and the advantageous properties conferred by the morpholine moiety make it an attractive starting material for the creation of novel therapeutic agents. The successful application of this compound in the development of potent FAK inhibitors highlights its significance in the ongoing search for more effective cancer treatments. This technical guide provides a solid foundation for researchers and drug development professionals to leverage the full potential of this compound in their synthetic and medicinal chemistry endeavors.
The Therapeutic Potential of [4-(Morpholinomethyl)phenyl]methanol Derivatives as Novel Anticancer Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a promising class of compounds, [4-(Morpholinomethyl)phenyl]methanol derivatives, with a focus on their potential therapeutic applications in oncology. Recent research has identified these derivatives as potent inhibitors of Focal Adhesion Kinase (FAK), a critical mediator in cancer progression. This document summarizes the key quantitative data, provides detailed experimental protocols for their synthesis and biological evaluation, and visualizes the relevant signaling pathways and experimental workflows to support further investigation and drug development efforts in this area.
Core Findings: Potent FAK Inhibition and Antiproliferative Activity
A series of 2,4-dianilinopyrimidine derivatives incorporating the this compound moiety have been synthesized and evaluated for their potential as anticancer agents. One lead compound, designated as 8a , has demonstrated significant inhibitory activity against FAK and potent antiproliferative effects against non-small cell lung cancer (H1975) and squamous cell carcinoma (A431) cell lines.[1][2]
Quantitative Biological Activity Data
The following table summarizes the key in vitro efficacy data for the lead compound 8a .
| Compound | Target | Assay Type | Cell Line | IC50 (µM) |
| 8a | FAK | Kinase Inhibition | - | 0.047 ± 0.006 |
| 8a | Cell Viability | Antiproliferative | H1975 | 0.044 ± 0.011 |
| 8a | Cell Viability | Antiproliferative | A431 | 0.119 ± 0.036 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the lead compound and the key biological assays used for its evaluation.
Synthesis of 2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide (Compound 8a)
The synthesis of compound 8a is a multi-step process involving the preparation of key intermediates.
Step 1: Synthesis of 4-(Morpholinomethyl)aniline
-
Reduction of 4-nitrobenzylmorpholine: To a solution of 4-(4-nitrobenzyl)morpholine in a suitable solvent such as methanol or ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: The mixture is subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 4-(morpholinomethyl)aniline, which can be used in the next step without further purification.
Step 2: Synthesis of 2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)benzoic acid
-
Reaction Setup: In a reaction vessel, dissolve 2,4,5-trichloropyrimidine and 4-(morpholinomethyl)aniline in a suitable solvent like isopropanol.
-
Nucleophilic Substitution: Add a base, such as N,N-diisopropylethylamine (DIPEA), to the mixture and stir at room temperature.
-
Second Substitution: To the resulting intermediate, add 2-aminobenzoic acid and continue stirring, typically at an elevated temperature (e.g., reflux), until the reaction is complete.
-
Purification: After cooling, the product precipitates and can be collected by filtration, washed with a suitable solvent, and dried to yield the desired benzoic acid derivative.
Step 3: Synthesis of Compound 8a
-
Amide Coupling: To a solution of the benzoic acid derivative from Step 2 in a solvent like N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base (e.g., DIPEA).
-
Addition of Amine: Add ethanolamine to the reaction mixture.
-
Reaction and Purification: Stir the reaction at room temperature until completion. The final product, compound 8a , can be purified by column chromatography on silica gel.
Biological Evaluation Protocols
FAK Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitor's activity.
-
Reaction Setup: In a 384-well plate, add the FAK enzyme, the test compound (e.g., compound 8a at various concentrations), and the substrate in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase. Measure the luminescence with a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed H1975 or A431 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway in Cancer
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in signal transduction initiated by integrins and growth factor receptors. Its activation promotes cancer cell proliferation, survival, migration, and invasion through various downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.
Caption: FAK signaling cascade in cancer.
Experimental Workflow for Evaluation of FAK Inhibitors
The following diagram illustrates the typical workflow for the synthesis and biological evaluation of novel FAK inhibitors.
Caption: Preclinical evaluation workflow.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of Substituted Benzyl Alcohols
This technical guide provides a comprehensive overview of the core physicochemical properties of substituted benzyl alcohols. Understanding these properties—namely acidity (pKa), lipophilicity (logP), aqueous solubility, and melting/boiling points—is critical for applications in medicinal chemistry, materials science, and drug development. This document details the influence of various substituents on these characteristics, presents quantitative data in a structured format, and outlines standard experimental protocols for their determination.
Introduction to Benzyl Alcohols
Benzyl alcohol is an aromatic alcohol consisting of a benzene ring substituted with a hydroxymethyl group.[1][2][3] Its derivatives, substituted at various positions on the aromatic ring, form a broad class of compounds with diverse applications, including use as solvents, fragrances, and precursors in organic synthesis.[1][3][4] In drug discovery, the benzyl alcohol scaffold is a common structural motif. The physicochemical properties of these molecules are paramount as they govern their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their potential toxicity.[5][6]
Core Physicochemical Properties
The electronic effects of substituents on the benzene ring—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—profoundly alter the molecule's properties.
Acidity (pKa)
The pKa of an alcohol is the negative logarithm of its acid dissociation constant (Ka) and indicates its propensity to donate the hydroxyl proton. For benzyl alcohol, the pKa is approximately 15.40, making it a very weak acid, similar to other primary alcohols.[2][3][7]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halo (-F, -Cl) groups increase the acidity (lower the pKa) of the benzyl alcohol. They do this by inductively withdrawing electron density from the ring and the benzylic carbon, which in turn polarizes the O-H bond and stabilizes the resulting benzyloxide anion.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or methoxy (-OCH₃) groups decrease the acidity (increase the pKa). They donate electron density, which destabilizes the negative charge on the benzyloxide anion, making the proton less likely to dissociate.
Lipophilicity (logP)
The octanol-water partition coefficient (P), or its logarithmic form (logP), is a measure of a compound's lipophilicity or hydrophobicity. It is a critical parameter in drug development for predicting membrane permeability and overall bioavailability.[8][9] A positive logP value indicates higher solubility in octanol (lipophilic), while a negative value indicates higher solubility in water (hydrophilic). Benzyl alcohol has a logP of approximately 1.1.[1][2][10]
-
Hydrophobic Substituents: Alkyl and halo groups generally increase the logP value, making the molecule more lipophilic.
-
Hydrophilic Substituents: Hydroxyl (-OH), carboxyl (-COOH), and amino (-NH₂) groups decrease the logP value, increasing the molecule's hydrophilicity.
Aqueous Solubility
The solubility of a compound in water is crucial for its formulation and delivery. Benzyl alcohol has a moderate solubility in water, reported as approximately 4 g/100 mL (or 40 g/L) at room temperature.[2][11][12] Solubility is a balance between the hydrophilic nature of the hydroxyl group, which can form hydrogen bonds with water, and the hydrophobic nature of the benzene ring.[12]
-
Polar Substituents: Groups capable of hydrogen bonding (e.g., -OH, -NH₂) tend to increase aqueous solubility.
-
Ionizable Groups: The solubility of derivatives with acidic or basic substituents is highly pH-dependent.[12] For example, a benzyl alcohol with a carboxylic acid group will be significantly more soluble at a pH above its pKa, where it exists as a charged carboxylate.
-
Nonpolar Substituents: Increasing the size of nonpolar alkyl chains or adding other hydrophobic groups will decrease aqueous solubility.
Melting and Boiling Points
The melting and boiling points are indicators of the strength of intermolecular forces. Benzyl alcohol is a liquid at room temperature, with a melting point of -15.2 °C and a boiling point of 205.3 °C.[2][3][11]
-
Hydrogen Bonding: The primary intermolecular force for benzyl alcohols is hydrogen bonding via the hydroxyl group.
-
Van der Waals Forces: The size and shape of the molecule and its substituents affect the strength of van der Waals forces. Larger, more polarizable substituents (like -Br or -I) will increase these forces.
-
Symmetry: For solid compounds, molecular symmetry can lead to more efficient crystal packing, resulting in a higher melting point. For example, the symmetrical para-substituted isomer often has a higher melting point than the ortho or meta isomers.
Data Summary of Physicochemical Properties
The following tables summarize key physicochemical data for benzyl alcohol and select substituted derivatives.
Table 1: Acidity and Lipophilicity
| Compound | Substituent | pKa | logP |
| Benzyl alcohol | H | 15.40[2][3][7] | 1.10[1][2][10] |
| 4-Nitrobenzyl alcohol | 4-NO₂ | ~14.5 | 1.39 |
| 4-Chlorobenzyl alcohol | 4-Cl | ~14.8 | 1.95 |
| 4-Methylbenzyl alcohol | 4-CH₃ | ~15.5 | 1.96 |
| 4-Methoxybenzyl alcohol | 4-OCH₃ | ~15.6 | 1.59 |
Note: pKa and logP values for substituted compounds are approximate and can vary based on experimental conditions. They are included for comparative purposes.
Table 2: Solubility and Thermal Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Aqueous Solubility (g/L) |
| Benzyl alcohol | -15.2[2][3] | 205.3[2][3] | ~40 (at 20°C)[2][11] |
| 4-Nitrobenzyl alcohol | 93-96 | 211 | 3.5 |
| 4-Chlorobenzyl alcohol | 70-73 | 235 | 1.2 |
| 4-Methylbenzyl alcohol | 57-60 | 217 | 2.3 |
| 4-Methoxybenzyl alcohol | 22-25 | 248 | 6.7 |
Note: Data is compiled from various chemical data sources and should be considered representative.
Experimental Protocols
Accurate determination of physicochemical properties requires standardized experimental protocols.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly precise method for determining pKa values.[13] It involves monitoring pH changes in a solution as a titrant of known concentration is added.
Methodology:
-
Preparation: A precise amount of the substituted benzyl alcohol is dissolved in a suitable solvent, often a co-solvent mixture like water-methanol if solubility is low. The solution must be free of dissolved CO₂.[14]
-
Titration: A calibrated pH electrode is placed in the sample solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using an automated burette.
-
Data Collection: The pH of the solution is recorded after each addition of titrant.
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the alcohol has been neutralized to its conjugate base.[13][14]
Determination of logP (Shake-Flask Method)
The shake-flask method is the traditional and most reliable technique for measuring logP, as recommended by the OECD.[8][15]
Methodology:
-
Phase Preparation: High-purity n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) are pre-saturated with each other by mixing for 24 hours and then allowing the phases to separate.[16]
-
Partitioning: A known amount of the test compound is dissolved in one of the phases (usually octanol). This solution is then mixed with a precise volume of the other pre-saturated phase in a separatory funnel or vial.
-
Equilibration: The mixture is agitated (shaken) at a constant temperature until equilibrium is reached (typically for several hours).[8]
-
Phase Separation: The mixture is allowed to stand until the two phases (octanol and aqueous) are clearly separated. Centrifugation can be used to accelerate this process.
-
Concentration Analysis: An aliquot is carefully removed from each phase. The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC-UV or LC/MS.[16]
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound.[17][18]
Methodology:
-
Preparation: An excess amount of the solid test compound is added to a known volume of purified water or a specific aqueous buffer in a flask.[19]
-
Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[19][20]
-
Separation: The suspension is allowed to settle. The undissolved solid is then removed from the saturated solution by filtration or high-speed centrifugation, ensuring the temperature is maintained.[17][20]
-
Quantification: The concentration of the dissolved compound in the clear filtrate (the saturated solution) is measured using a validated analytical method, such as HPLC-UV or LC/MS, against a standard calibration curve.[18][20]
References
- 1. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 3. Benzyl alcohol - Sciencemadness Wiki [sciencemadness.org]
- 4. manavchem.com [manavchem.com]
- 5. Toxicology of benzyl alcohols: a QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl Alcohol [commonorganicchemistry.com]
- 8. connectsci.au [connectsci.au]
- 9. researchgate.net [researchgate.net]
- 10. Human Metabolome Database: Showing metabocard for Benzyl alcohol (HMDB0003119) [hmdb.ca]
- 11. SATHEE: Chemistry Benzyl Alcohol [satheejee.iitk.ac.in]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. agilent.com [agilent.com]
- 17. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 18. Aqueous Solubility Assay | Bienta [bienta.net]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. sigmaaldrich.com [sigmaaldrich.com]
[4-(Morpholinomethyl)phenyl]methanol suppliers and availability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical intermediate [4-(Morpholinomethyl)phenyl]methanol, including its chemical identity, commercial availability, and a detailed, plausible experimental protocol for its synthesis.
Chemical Identity
-
Chemical Name: this compound
-
Synonyms: {4-[(Morpholin-4-yl)methyl]phenyl}methanol
-
CAS Number: 91271-65-7
-
Molecular Formula: C₁₂H₁₇NO₂
-
Molecular Weight: 207.27 g/mol
-
Structure:
phenyl%5Dmethanol+structure&tbm=isch)
Commercial Availability and Suppliers
This compound is available from various chemical suppliers, typically synthesized on demand for research and development purposes. The purity and available quantities can vary between suppliers. Below is a summary of known suppliers.
| Supplier | Purity | Available Quantities | Notes |
| Thermo Scientific (Fisher Scientific) | 97% | 250 mg | Available through the Fisher Scientific catalog.[1] |
| Ivy Fine Chemicals | Not specified | 100mg, 250mg, 1g, 5g, Bulk | Listed as in stock.[2] |
| BLD Pharm | Not specified | Custom | Available for inquiry.[3] |
| CymitQuimica | 95% | Custom | Distributed for Apollo Scientific.[4] |
| Matrix Fine Chemicals | Not specified | Custom | Available for inquiry.[4] |
| Hölzel-Diagnostika | Not specified | 5g | Distributor for BLD Pharm.[5] |
Note: Availability and pricing are subject to change. Please contact the suppliers directly for the most current information.
Synthesis Protocol
Reaction Scheme
A logical approach to the synthesis involves the reaction of (4-(bromomethyl)phenyl)methanol with morpholine in the presence of a non-nucleophilic base.
Caption: Logical relationship for the synthesis of this compound.
Experimental Protocol: N-Alkylation of Morpholine
Materials:
-
(4-(Bromomethyl)phenyl)methanol (1.0 eq.)
-
Morpholine (1.2 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-(bromomethyl)phenyl)methanol (1.0 eq.) in anhydrous acetonitrile.
-
Addition of Reagents: To the solution, add morpholine (1.2 eq.) followed by anhydrous potassium carbonate (2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. If the reaction is slow, the temperature can be gently increased to 50-60 °C.
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. b. Concentrate the filtrate under reduced pressure to remove the acetonitrile. c. Dissolve the residue in ethyl acetate and wash with water, followed by brine. d. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Biological Activity
Currently, there is no significant body of literature describing a specific biological activity or signaling pathway for this compound itself. It is primarily utilized as a building block in the synthesis of more complex molecules. Related compounds, such as 4-(Morpholinomethyl)phenylboronic acid, are used in medicinal chemistry for creating bioconjugates and developing chemical sensors.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of the target compound.
References
- 1. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. 4-((Morpholino)methyl)phenylboronic acid pinacol ester | C17H26BNO3 | CID 2795502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Morpholinomethyl)phenylboronic acid | C11H16BNO3 | CID 10998582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of [4-(Morpholinomethyl)phenyl]methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed two-step protocol for the synthesis of [4-(Morpholinomethyl)phenyl]methanol. The synthesis commences with a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and morpholine to yield the intermediate, 4-morpholinobenzaldehyde.[1][2][3] This intermediate is subsequently reduced using sodium borohydride to afford the final product, this compound. This protocol is designed for researchers in organic synthesis and medicinal chemistry requiring a clear and concise methodology for the preparation of this compound and its analogs.
Physicochemical Data of Key Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | Colorless liquid | -10 | |
| Morpholine | C₄H₉NO | 87.12 | Colorless liquid | -5 | |
| 4-Morpholinobenzaldehyde | ![]() | C₁₁H₁₃NO₂ | 191.23 | Yellow crystalline solid | 66-69[3] |
| This compound | ![]() | C₁₁H₁₅NO₂ | 193.24 | Solid | N/A |
Experimental Protocols
Step 1: Synthesis of 4-Morpholinobenzaldehyde
This step involves the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with morpholine in the presence of a base.[1][2][3]
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Morpholine (1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deionized Water
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a dry round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add a sufficient volume of DMSO or DMF to dissolve the reactants.
-
The reaction mixture is heated to 100-120°C and stirred for 4-24 hours.[1][2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with deionized water.
-
The crude product is purified by recrystallization from methanol to yield 4-morpholinobenzaldehyde as a yellow crystalline solid.[2][3]
Step 2: Synthesis of this compound
This step involves the reduction of the aldehyde functional group of 4-morpholinobenzaldehyde to a primary alcohol using sodium borohydride.[4][5]
Materials:
-
4-Morpholinobenzaldehyde (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve 4-morpholinobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Hydrogen gas evolution may be observed.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of deionized water at 0°C.
-
The methanol is removed under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel if necessary.
Visualizations
Synthetic Workflow
References
Application Notes and Protocols: Suzuki Coupling Reactions Using [4-(Morpholinomethyl)phenyl]methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1] While traditionally applied to the coupling of sp²-hybridized carbons, its application in constructing C(sp²)–C(sp³) linkages has become increasingly vital, particularly for synthesizing diarylmethane scaffolds.[2] These structural motifs are prevalent in a wide array of pharmaceuticals and biologically active compounds.
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of [4-(Morpholinomethyl)phenyl]methanol derivatives with various arylboronic acids. The direct use of benzylic alcohols like this compound as electrophilic partners represents an atom- and step-economical approach, avoiding the pre-functionalization to halides that is often required.[3][4] The morpholinomethyl substituent is a common feature in medicinal chemistry, imparting favorable pharmacokinetic properties. Therefore, the ability to directly couple molecules containing this moiety is of significant interest to drug development professionals.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a complex process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-oxygen bond of the benzylic alcohol (or a derivative formed in situ), forming an arylpalladium(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., arylboronic acid) transfers its organic group to the palladium center, creating a diarylpalladium(II) intermediate.[6] The base is crucial for activating the boronic acid.[6]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired diarylmethane product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Representative Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of a this compound derivative with an arylboronic acid. Optimization of parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or THF)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the this compound derivative (1.0 equiv), the selected arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge it with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) followed by the anhydrous solvent (to achieve a concentration of approx. 0.1-0.2 M).
-
Reaction Execution: Place the sealed vessel in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12–24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diarylmethane product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
Data Presentation: Substrate Scope
The following table summarizes representative results for the Suzuki coupling of this compound with a variety of arylboronic acids under generalized conditions. The yields are hypothetical but based on typical outcomes for similar Suzuki coupling reactions of benzylic alcohols.[4][7]
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 100 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane | 100 | 16 | 91 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene | 110 | 20 | 78 |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane | 100 | 24 | 75 |
| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 110 | 24 | 68 |
| 6 | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane | 110 | 24 | 65 |
| 7 | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 100 | 18 | 88 |
| 8 | Thiophene-3-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane | 100 | 20 | 72 |
Note: The reaction demonstrates good tolerance for both electron-donating (Entry 2) and electron-withdrawing (Entries 3, 4, 5) functional groups on the arylboronic acid partner. Sterically hindered substrates may require longer reaction times or higher temperatures to achieve good conversion (Entry 6).
Conclusion
The direct Suzuki-Miyaura cross-coupling of this compound derivatives with arylboronic acids is an effective and efficient method for the synthesis of functionalized diarylmethanes. This approach offers high functional group tolerance and provides a convergent route to novel molecules of interest for pharmaceutical and materials science applications. The provided protocol serves as a robust starting point for researchers, though substrate-specific optimization is recommended to achieve maximum yields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
Application Notes and Protocols for Amide Bond Formation Utilizing [4-(Morpholinomethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholinomethylphenyl scaffold is a valuable structural motif in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability to drug candidates. [4-(Morpholinomethyl)phenyl]methanol serves as a versatile starting material for the synthesis of various derivatives incorporating this scaffold. While not directly reactive for amide bond formation, its primary alcohol functionality can be readily oxidized to a carboxylic acid. This subsequent carboxylic acid, [4-(Morpholinomethyl)phenyl]carboxylic acid, is an excellent substrate for standard amide coupling reactions with a wide range of primary and secondary amines.
These application notes provide a comprehensive two-stage protocol for the utilization of this compound in the synthesis of amide derivatives. The first stage details the oxidation of the benzylic alcohol to the corresponding carboxylic acid. The second stage provides protocols for the coupling of this acid with a representative amine using two common and efficient reagent systems: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) with a tertiary amine base.
Experimental Workflow
The overall synthetic strategy involves a two-step process: oxidation followed by amide coupling. This workflow allows for the versatile synthesis of a library of amide compounds from a common intermediate.
Stage 1: Oxidation of this compound
Application: This protocol describes the conversion of the benzylic alcohol of this compound to a carboxylic acid, which is the necessary intermediate for subsequent amide bond formation. Jones oxidation provides a robust and high-yielding method for this transformation.
Protocol 1: Jones Oxidation
Materials:
-
This compound
-
Acetone
-
Jones Reagent (Chromium trioxide in sulfuric acid)
-
Isopropyl alcohol
-
Sodium bisulfite
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in acetone (10-20 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed. The reaction is typically complete within 2-4 hours.
-
Quench the reaction by the dropwise addition of isopropyl alcohol until the orange/brown color dissipates.
-
Filter the mixture through a pad of celite to remove chromium salts, and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and water. If any remaining color persists, add a small amount of sodium bisulfite.
-
Separate the aqueous layer and extract it twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude [4-(Morpholinomethyl)phenyl]carboxylic acid.
-
The product can be purified by recrystallization or column chromatography if necessary.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Product | [4-(Morpholinomethyl)phenyl]carboxylic acid |
| Typical Yield | 85-95% |
| Purity (by NMR) | >95% |
Stage 2: Amide Bond Formation
Application: The following protocols detail the coupling of [4-(Morpholinomethyl)phenyl]carboxylic acid with a generic amine (R1R2NH). Two common methods are presented to accommodate different substrate sensitivities and laboratory preferences.
Protocol 2A: EDC/HOBt Mediated Amide Coupling
This method is widely used due to its mild conditions and the water-soluble nature of the carbodiimide and its urea byproduct, which simplifies purification.[1][2]
Materials:
-
[4-(Morpholinomethyl)phenyl]carboxylic acid
-
Amine (primary or secondary, 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve [4-(Morpholinomethyl)phenyl]carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor progress by TLC or LC-MS.[1]
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide product via flash column chromatography or recrystallization.
References
Application Notes and Protocols: Derivatization of the Hydroxyl Group of [4-(Morpholinomethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxyl group of [4-(Morpholinomethyl)phenyl]methanol. This compound serves as a versatile scaffold in medicinal chemistry and drug discovery. Derivatization of its benzylic alcohol functionality allows for the modulation of its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles. The primary derivatization strategies discussed herein are esterification and etherification, converting the parent alcohol into ester and ether analogs, respectively.
Overview of Derivatization Strategies
The hydroxyl group of this compound can be readily derivatized to form esters and ethers. These modifications can serve various purposes in drug development, including:
-
Prodrug Formation: Ester derivatives are often used as prodrugs, which can be hydrolyzed in vivo by esterase enzymes to release the active parent alcohol. This can improve oral bioavailability and modify the drug's release profile.
-
Modulation of Physicochemical Properties: Conversion to esters or ethers can alter the polarity and hydrogen-bonding capacity of the molecule, influencing its solubility, membrane permeability, and protein binding characteristics.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of ester and ether derivatives enables a systematic exploration of the SAR, helping to identify the optimal substituent for biological activity.
The following sections provide detailed protocols for the synthesis of an acetate ester and a methyl ether derivative of this compound, which are common examples of these strategies.
Experimental Protocols
Esterification: Synthesis of 4-((4-(Acetoxymethyl)phenyl)methyl)morpholine
This protocol describes the synthesis of the acetate ester of this compound via reaction with acetyl chloride. This method is generally high-yielding and proceeds under mild conditions.
Reaction Scheme:
Figure 1: Esterification of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Etherification: Synthesis of 4-((4-(Methoxymethyl)phenyl)methyl)morpholine
This protocol details the synthesis of the methyl ether derivative using a chemoselective method that is effective for benzylic alcohols.[1]
Reaction Scheme:
Figure 2: Etherification of this compound.
Materials:
-
This compound
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Methanol (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
To this solution, add 2,4,6-trichloro-1,3,5-triazine (TCT) (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO) (1.0 eq).
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired methyl ether.
Data Presentation
The following tables summarize the expected quantitative data for the starting material and the synthesized derivatives based on typical yields for similar reactions.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₂H₁₇NO₂ | 207.27 | White solid |
| 4-((4-(Acetoxymethyl)phenyl)methyl)morpholine | C₁₄H₁₉NO₃ | 249.31 | Colorless oil |
| 4-((4-(Methoxymethyl)phenyl)methyl)morpholine | C₁₃H₁₉NO₂ | 221.30 | Colorless oil |
Table 2: Reaction Parameters and Yields
| Derivative | Reaction Type | Key Reagents | Typical Yield (%) |
| Acetate Ester | Esterification | Acetyl chloride, Pyridine | 85-95 |
| Methyl Ether | Etherification | TCT, DMSO, Methanol | 70-85[1] |
Table 3: Spectroscopic Data (Predicted)
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| This compound | 7.30 (d, 2H), 7.25 (d, 2H), 4.65 (s, 2H), 3.70 (t, 4H), 3.45 (s, 2H), 2.45 (t, 4H) | 140.5, 137.2, 128.8, 127.5, 67.2, 65.1, 63.5, 53.8 | 208.1 [M+H]⁺ |
| 4-((4-(Acetoxymethyl)phenyl)methyl)morpholine | 7.32 (d, 2H), 7.28 (d, 2H), 5.08 (s, 2H), 3.71 (t, 4H), 3.48 (s, 2H), 2.46 (t, 4H), 2.10 (s, 3H) | 170.9, 137.8, 135.5, 129.1, 128.6, 67.1, 66.5, 63.4, 53.7, 21.1 | 250.1 [M+H]⁺ |
| 4-((4-(Methoxymethyl)phenyl)methyl)morpholine | 7.31 (d, 2H), 7.26 (d, 2H), 4.45 (s, 2H), 3.70 (t, 4H), 3.46 (s, 2H), 3.38 (s, 3H), 2.45 (t, 4H) | 138.1, 137.0, 128.9, 128.0, 74.5, 67.2, 63.5, 58.5, 53.8 | 222.1 [M+H]⁺ |
Experimental Workflow and Logic
The overall process from starting material to purified derivatives follows a standard synthetic chemistry workflow.
Figure 3: General workflow for the derivatization of the hydroxyl group.
References
Application Notes and Protocols for Parallel Synthesis Using [4-(Morpholinomethyl)phenyl]methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: [4-(Morpholinomethyl)phenyl]methanol is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, featuring a primary alcohol for derivatization and a morpholinomethyl group that can enhance aqueous solubility and provide a key interaction point with biological targets, makes it an attractive starting point for the synthesis of compound libraries. This document provides detailed protocols for the parallel synthesis of a library of N-substituted 4-(morpholinomethyl)benzamides, which are analogs of compounds known to exhibit interesting biological activities, including the inhibition of Focal Adhesion Kinase (FAK). Parallel synthesis enables the rapid generation of numerous analogs, accelerating structure-activity relationship (SAR) studies and the identification of lead compounds.
Part 1: Synthesis of Key Intermediate
The initial step involves the oxidation of the commercially available this compound to its corresponding carboxylic acid, 4-(morpholinomethyl)benzoic acid. This intermediate serves as the common scaffold for the subsequent parallel amidation reactions.
Experimental Protocol 1: Oxidation of this compound
This protocol describes a robust method for the oxidation of the primary alcohol to a carboxylic acid, which is compatible with the morpholine moiety.
Materials:
-
This compound
-
Acetonitrile (MeCN)
-
Phosphate buffer (pH 6.7)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Sodium chlorite (NaClO₂)
-
Sodium hypochlorite (NaOCl, aqueous solution)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl, 2M)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add the phosphate buffer (pH 6.7) and a catalytic amount of TEMPO (approx. 0.01 eq).
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and a catalytic amount of aqueous sodium hypochlorite (approx. 0.01 eq) in water.
-
Slowly add the sodium chlorite/hypochlorite solution to the alcohol solution at room temperature. Stir the reaction vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to approximately pH 3-4 with 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-(morpholinomethyl)benzoic acid as a solid. The product can be used in the next step without further purification if purity is >95% by LC-MS.
Part 2: Parallel Synthesis of a Benzamide Library
This section details the solution-phase parallel synthesis of a library of N-substituted 4-(morpholinomethyl)benzamides from the key intermediate, 4-(morpholinomethyl)benzoic acid, and a diverse set of primary and secondary amines.
Experimental Protocol 2: Parallel Amide Coupling
This protocol is designed for a 24-well plate format but can be scaled accordingly. It utilizes a common amide coupling reagent, HATU, which is known for its efficiency and compatibility with a wide range of substrates.
Materials and Equipment:
-
4-(morpholinomethyl)benzoic acid (CAS: 62642-62-0)
-
A diverse library of primary and secondary amines (see Table 1 for examples)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
24-well reaction block with magnetic stirring capabilities
-
Automated liquid handler or multichannel pipette
-
Centrifugal evaporator
-
High-throughput purification system (e.g., preparative HPLC-MS)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of 4-(morpholinomethyl)benzoic acid in DMF.
-
Prepare a 0.2 M stock solution of HATU in DMF.
-
Prepare a 0.4 M stock solution of DIPEA in DMF.
-
In individual vials, prepare 0.22 M stock solutions of each amine from the library in DMF.
-
-
Reaction Setup (in each well of the 24-well block):
-
To each well, add the 4-(morpholinomethyl)benzoic acid stock solution (200 µL, 0.04 mmol, 1.0 eq).
-
Add the corresponding amine stock solution (200 µL, 0.044 mmol, 1.1 eq) to each well.
-
Add the HATU stock solution (200 µL, 0.04 mmol, 1.0 eq).
-
Initiate the reaction by adding the DIPEA stock solution (200 µL, 0.08 mmol, 2.0 eq).
-
Seal the reaction block and stir the reactions at room temperature for 16 hours.
-
-
**Work-
Application Notes and Protocols for the Scale-up Synthesis of [4-(Morpholinomethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of [4-(Morpholinomethyl)phenyl]methanol, a valuable building block in medicinal chemistry and drug development. The described two-step synthetic pathway involves the initial formation of 4-morpholinobenzaldehyde via a nucleophilic aromatic substitution reaction, followed by its reduction to the target benzylic alcohol. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate the efficient and scalable production of this key intermediate.
Introduction
This compound is a bifunctional molecule incorporating a morpholine moiety and a primary alcohol. This combination of functionalities makes it a versatile precursor for the synthesis of a wide range of biologically active compounds. The morpholine ring is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties such as aqueous solubility and metabolic stability. The benzylic alcohol can be readily functionalized, allowing for its incorporation into larger molecular scaffolds. The following protocol outlines a robust and scalable two-step synthesis suitable for laboratory and pilot-plant scale production.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Synthesis of 4-Morpholinobenzaldehyde. This step involves the reaction of morpholine with 4-fluorobenzaldehyde in the presence of a base.
-
Step 2: Reduction of 4-Morpholinobenzaldehyde. The intermediate aldehyde is then reduced to the corresponding benzyl alcohol using a suitable reducing agent.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Scale-up Synthesis of 4-Morpholinobenzaldehyde
This protocol is adapted from a known procedure for the synthesis of 4-morpholinobenzaldehyde.[1]
Materials:
-
4-Fluorobenzaldehyde
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized Water
-
Ice
Equipment:
-
Multi-neck round-bottom flask of appropriate size
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
To a dry, multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-fluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 5-10 mL per gram of 4-fluorobenzaldehyde).
-
Under a nitrogen atmosphere, stir the mixture and heat to reflux (approximately 153 °C) for 12-24 hours. The reaction progress can be monitored by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
To the resulting residue, slowly add cold water with vigorous stirring to precipitate the product.
-
Continue stirring in an ice bath for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any remaining inorganic salts.
-
Recrystallize the crude product from methanol to obtain pure 4-morpholinobenzaldehyde as a crystalline solid.
-
Dry the purified product under vacuum.
Step 2: Scale-up Reduction of 4-Morpholinobenzaldehyde to this compound
This protocol describes a general and scalable method for the reduction of an aromatic aldehyde to a benzyl alcohol.
Materials:
-
4-Morpholinobenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Multi-neck round-bottom flask of appropriate size
-
Magnetic stirrer or mechanical stirrer
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a multi-neck round-bottom flask equipped with a stirrer and an addition funnel, dissolve 4-morpholinobenzaldehyde (1.0 eq) in methanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a solution of sodium borohydride (1.5 eq) in a small amount of cold water or methanol.
-
Slowly add the sodium borohydride solution to the cooled solution of the aldehyde via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid.
-
The product can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of 4-Morpholinobenzaldehyde
| Parameter | Value |
| Starting Material | 4-Fluorobenzaldehyde |
| Reagents | Morpholine, K₂CO₃ |
| Solvent | DMF |
| Reaction Temperature | Reflux (~153 °C) |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 65-69 °C |
Table 2: Summary of Quantitative Data for the Reduction to this compound
| Parameter | Value |
| Starting Material | 4-Morpholinobenzaldehyde |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-98% |
| Purity (by HPLC) | >99% |
| Physical Appearance | White to off-white solid |
Experimental Workflows
Caption: Workflow for the synthesis of 4-Morpholinobenzaldehyde.
Caption: Workflow for the reduction to this compound.
References
Application Notes and Protocols for the Purification of [4-(Morpholinomethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of [4-(Morpholinomethyl)phenyl]methanol, a key intermediate in pharmaceutical synthesis. The protocols outlined below address common impurities and offer strategies to achieve high purity suitable for drug development and other research applications.
Introduction
This compound is a substituted benzyl alcohol derivative containing a morpholine moiety. Its synthesis can result in various impurities, including starting materials, reagents, and by-products. Effective purification is critical to ensure the quality, safety, and efficacy of downstream applications. The primary purification techniques employed are column chromatography and recrystallization, each offering distinct advantages in removing specific types of impurities.
Synthesis and Impurity Profile
A common synthetic route to this compound involves the reductive amination of 4-formylbenzaldehyde with morpholine, followed by the reduction of the intermediate aldehyde. Another potential pathway is the reduction of 4-(morpholinomethyl)benzoic acid.
Potential impurities from these synthetic routes may include:
-
Unreacted starting materials: 4-formylbenzaldehyde, morpholine, 4-(morpholinomethyl)benzaldehyde, or 4-(morpholinomethyl)benzoic acid.
-
Reducing agent residues: Borohydride salts and their by-products.
-
Over-reduction products: 4-methylphenyl)morpholine.
-
Side-reaction products: Dimerized or polymerized species.
Purification Strategies
The choice of purification strategy depends on the scale of the synthesis and the nature of the impurities. Column chromatography is highly effective for removing a wide range of impurities, while recrystallization is an excellent final step for achieving high crystalline purity.
Data Presentation: Comparison of Purification Techniques
| Parameter | Column Chromatography | Recrystallization |
| Principle | Differential adsorption of components onto a stationary phase. | Differential solubility of the compound and impurities in a solvent system. |
| Typical Purity | >98% | >99.5% |
| Typical Yield | 70-90% | 80-95% (of the material being recrystallized) |
| Scale | Milligrams to kilograms | Grams to kilograms |
| Advantages | - High resolution of complex mixtures- Removes a broad range of impurities | - Highly effective for removing final traces of impurities- Yields crystalline solid |
| Disadvantages | - Can be time-consuming and solvent-intensive- Potential for product loss on the column | - Requires finding a suitable solvent system- Not effective for removing impurities with similar solubility |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Glass column with stopcock
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in dichloromethane.
-
Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved sample to create a dry-load. Remove the solvent under reduced pressure. Carefully add the dried, impregnated silica gel to the top of the column.
-
Elution: Begin elution with 100% dichloromethane. Gradually increase the polarity of the mobile phase by adding methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions in appropriately sized tubes or flasks.
-
TLC Analysis: Monitor the separation by TLC. Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 9:1 DCM:MeOH). Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable for the final purification of this compound that is already of moderate purity (>95%).
Materials:
-
Partially purified this compound
-
Recrystallization solvents (e.g., Ethyl acetate, Hexanes, Isopropanol, Water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A common technique is to use a binary solvent system, such as ethyl acetate/hexanes or isopropanol/water.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethyl acetate or isopropanol) until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., hexanes or water) to the hot solution until it becomes slightly turbid. Reheat the solution until it is clear again. Allow the flask to cool slowly to room temperature. For optimal crystal formation, do not disturb the flask during this period.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Step-by-step protocol for column chromatography purification.
Caption: Step-by-step protocol for purification by recrystallization.
Application Notes and Protocols for the Characterization of [4-(Morpholinomethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for the comprehensive characterization of [4-(Morpholinomethyl)phenyl]methanol, a key intermediate in pharmaceutical synthesis. The following sections outline protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification
HPLC is a fundamental technique for assessing the purity and quantifying this compound in reaction mixtures and final product formulations. A reverse-phase method is typically employed for this analysis.
Experimental Protocol:
1.1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
1.2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
1.3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
1.4. Data Presentation:
| Parameter | Result |
| Retention Time (min) | ~15.2 |
| Purity by Area % | >98% |
| Tailing Factor | <1.5 |
| Theoretical Plates | >5000 |
Workflow for HPLC Analysis:
HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful tool for the identification of this compound and for the detection and identification of volatile and semi-volatile impurities.
Experimental Protocol:
2.1. Instrumentation:
-
A standard GC-MS system.
2.2. GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Injection Volume: 1 µL (splitless mode).
2.3. MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
2.4. Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in methanol.
-
Filter the solution through a 0.45 µm syringe filter.
2.5. Data Presentation:
| Parameter | Value |
| Retention Time (min) | ~12.5 |
| Molecular Ion [M]+ | m/z 207 (Expected) |
| Key Fragment Ions (m/z) | 176, 118, 100, 86, 57 |
Workflow for GC-MS Analysis:
GC-MS Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
3.1. Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
3.2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
3.3. Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} NMR spectra at room temperature.
3.4. Expected Chemical Shifts (in CDCl₃):
¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | d | 2H | Aromatic CH (ortho to CH₂OH) |
| ~7.25 | d | 2H | Aromatic CH (ortho to CH₂N) |
| ~4.65 | s | 2H | -CH₂OH |
| ~3.70 | t | 4H | -CH₂-O- in morpholine |
| ~3.45 | s | 2H | -CH₂-N |
| ~2.45 | t | 4H | -CH₂-N in morpholine |
| ~1.70 (broad) | s | 1H | -OH |
¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~140.0 | Aromatic C-CH₂OH |
| ~137.5 | Aromatic C-CH₂N |
| ~129.0 | Aromatic CH |
| ~127.5 | Aromatic CH |
| ~67.0 | -CH₂-O- in morpholine |
| ~65.0 | -CH₂OH |
| ~63.5 | -CH₂-N |
| ~53.5 | -CH₂-N in morpholine |
Logical Relationship of NMR Data Acquisition and Interpretation:
NMR Data Interpretation Logic
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in this compound.
Experimental Protocol:
4.1. Instrumentation:
-
An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
4.2. Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
4.3. Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
4.4. Data Presentation: Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Medium | O-H stretch (alcohol) |
| 3050-3000 | Weak | Aromatic C-H stretch |
| 2950-2800 | Medium | Aliphatic C-H stretch (in morpholine and methylenes) |
| 1610, 1510 | Medium | C=C stretch (aromatic ring) |
| 1115 | Strong | C-O-C stretch (ether in morpholine) |
| 1040 | Strong | C-O stretch (primary alcohol) |
FTIR Experimental Workflow:
FTIR Analysis Workflow
Application Notes and Protocols: Screening for Biological Activity of [4-(Morpholinomethyl)phenyl]methanol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for screening the biological activity of [4-(Morpholinomethyl)phenyl]methanol and its analogs. The morpholine moiety is a prevalent heterocyclic scaffold in medicinal chemistry, known to be a crucial component in a variety of biologically active compounds.[1][2] Derivatives containing the morpholine ring have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and analgesic properties.[2][3] In the context of oncology, many morpholine-containing compounds have been investigated as potent inhibitors of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4][5][6]
These notes offer a foundational framework for the initial in vitro evaluation of novel this compound analogs, with a primary focus on their potential as anticancer agents. The protocols provided herein describe standard assays for determining cytotoxicity and for investigating the mechanism of action through signaling pathway analysis.
Data Presentation: Biological Activity of Morpholine-Containing Compounds
The following table summarizes the cytotoxic activity of various morpholine-substituted compounds against different cancer cell lines, providing a reference for the expected data output from screening this compound analogs.
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Compound A | (E)-1-{4-[(E)-morpholinodiazenyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | MDA-MB-231 (Breast Cancer) | 20 | [6] |
| SW480 (Colon Cancer) | 12.5 | [6] | ||
| Compound B | Morpholine-substituted quinazoline derivative (AK-3) | A549 (Lung Cancer) | 10.38 ± 0.27 | |
| MCF-7 (Breast Cancer) | 6.44 ± 0.29 | |||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | |||
| Compound C | Morpholine-substituted quinazoline derivative (AK-10) | A549 (Lung Cancer) | 8.55 ± 0.67 | |
| MCF-7 (Breast Cancer) | 3.15 ± 0.23 | |||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | |||
| Compound D | Bisnaphthalimide containing morpholine (A6) | MGC-803 (Gastric Cancer) | 0.09 | [2] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[7] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound analogs
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[9][10]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Investigation of PI3K/Akt/mTOR Signaling Pathway Inhibition: Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is designed to assess the effect of this compound analogs on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and mTOR. A decrease in the phosphorylation of these proteins would suggest an inhibitory effect on the pathway.[1]
Materials:
-
This compound analogs
-
Human cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the this compound analogs at their IC50 concentrations for a specified time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. GAPDH is often used as a loading control.
Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points.
Experimental Workflow
Caption: Workflow for screening biological activity of the analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Morpholinomethyl)phenylboronic acid | C11H16BNO3 | CID 10998582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. atcc.org [atcc.org]
Application Notes and Protocols: In Vitro Cytotoxicity Assessment of Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine is a versatile heterocyclic compound that is a key structural component in a wide array of pharmacologically active molecules, including many with potential as anticancer agents.[1][2] The evaluation of the cytotoxic potential of novel morpholine derivatives is a critical step in the drug discovery and development process. This document provides a detailed protocol for assessing the in vitro cytotoxicity of morpholine derivatives using the widely accepted MTT assay. Additionally, it outlines the principles of other common cytotoxicity assays, data presentation guidelines, and a representative signaling pathway potentially modulated by these compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of metabolically active, viable cells.
Alternative Cytotoxicity Assays
While the MTT assay is highlighted in this protocol, several other methods can be employed to assess cytotoxicity, each with its own advantages.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4][5] The amount of LDH in the supernatant is proportional to the number of lysed cells.[5]
-
Neutral Red Uptake (NRU) Assay: This method is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[6][7][8] The amount of dye extracted from the cells is proportional to the number of viable cells.
-
Trypan Blue Exclusion Assay: This is a simple dye exclusion method to assess cell membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
Experimental Protocol: MTT Assay for Morpholine Derivatives
This protocol provides a step-by-step guide for determining the cytotoxic effects of morpholine derivatives on a selected cancer cell line.
Materials:
-
Selected cancer cell line (e.g., MCF-7, A549, SHSY-5Y)[9][10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Morpholine derivatives to be tested
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each morpholine derivative in DMSO.
-
Create a series of dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a negative control (untreated cells with fresh medium).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified incubator. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down or by using a plate shaker.
-
Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis:
-
Calculate Percentage of Cell Viability:
-
The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
-
Determine the IC50 Value:
-
The IC50 (half-maximal inhibitory concentration) is the concentration of the morpholine derivative that causes a 50% reduction in cell viability.
-
Plot a dose-response curve with the percentage of cell viability on the y-axis and the log of the compound concentration on the x-axis.
-
The IC50 value can be determined from this curve using non-linear regression analysis.
-
Data Presentation
Quantitative data from the cytotoxicity assay should be summarized in clearly structured tables for easy comparison.
Table 1: Raw Absorbance Data (570 nm)
| Compound | Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |
| Vehicle Control | 0 | 1.254 | 1.287 | 1.265 | 1.269 | 0.017 |
| Morpholine Deriv. A | 1 | 1.102 | 1.125 | 1.098 | 1.108 | 0.014 |
| 10 | 0.854 | 0.876 | 0.861 | 0.864 | 0.011 | |
| 50 | 0.632 | 0.645 | 0.628 | 0.635 | 0.009 | |
| 100 | 0.412 | 0.421 | 0.415 | 0.416 | 0.005 | |
| Morpholine Deriv. B | 1 | 1.201 | 1.189 | 1.215 | 1.202 | 0.013 |
| 10 | 1.054 | 1.068 | 1.049 | 1.057 | 0.010 | |
| 50 | 0.897 | 0.912 | 0.889 | 0.899 | 0.012 | |
| 100 | 0.754 | 0.768 | 0.759 | 0.760 | 0.007 |
Table 2: Percentage Cell Viability and IC50 Values
| Compound | Concentration (µM) | Average % Cell Viability | Std. Dev. | IC50 (µM) |
| Morpholine Deriv. A | 1 | 87.31 | 1.10 | 65.8 |
| 10 | 68.08 | 0.87 | ||
| 50 | 50.04 | 0.71 | ||
| 100 | 32.78 | 0.40 | ||
| Morpholine Deriv. B | 1 | 94.72 | 1.02 | >100 |
| 10 | 83.29 | 0.79 | ||
| 50 | 70.84 | 0.95 | ||
| 100 | 59.89 | 0.55 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Hypothetical Signaling Pathway
Some morpholine derivatives have been shown to induce apoptosis and affect cell cycle progression.[9][10] A potential mechanism of action could involve the inhibition of pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway.
Caption: Hypothetical PI3K/AKT/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. re-place.be [re-place.be]
- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of [4-(Morpholinomethyl)phenyl]methanol Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of [4-(morpholinomethyl)phenyl]methanol analogs, a chemical scaffold of significant interest in medicinal chemistry. The information compiled herein, including quantitative biological data and detailed experimental protocols, is intended to guide researchers in the design and development of novel therapeutic agents based on this versatile molecular framework.
Introduction
The this compound core structure is a key pharmacophore found in a variety of biologically active compounds. The morpholine moiety often enhances aqueous solubility and metabolic stability, while the substituted phenylmethanol portion provides a versatile platform for introducing various functional groups to modulate target affinity and selectivity. SAR studies of this class of compounds are crucial for understanding how structural modifications influence their biological activity, thereby enabling the rational design of more potent and selective drug candidates. This document focuses on the anticancer and kinase inhibitory properties of these analogs, summarizing key findings and providing detailed experimental procedures for their evaluation.
Data Presentation: Quantitative SAR Data
The following tables summarize the in vitro biological activities of a series of this compound analogs against various cancer cell lines and kinases. The data highlights the impact of substitutions on the phenyl ring and modifications of the morpholine and methanol moieties on their potency.
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Modification of Methanol) | Cancer Cell Line | IC50 (µM) |
| 1a | H | -CH2OH | MDA-MB-231 | >115 |
| 1b | 4-OCH3 | -CH2OH | MDA-MB-231 | 81.92[1] |
| 1c | 4-Cl | -CH2OH | MDA-MB-231 | 88.27[1] |
| 1d | 3,4-di-OCH3 | -CH2OH | A549 (Lung) | 5.99 |
| 1e | 4-F | -CH2OH | MCF-7 (Breast) | 43.4 |
| 1f | 4-NO2 | -CH2OH | HCT-116 (Colon) | 35.1 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Table 2: Kinase Inhibitory Activity of Morpholine-Containing Analogs
| Compound ID | Kinase Target | IC50 (nM) |
| 2a | PI3Kα | 5.0 |
| 2b | PI3Kβ | 15.0 |
| 2c | PI3Kδ | 3.9 |
| 2d | PI3Kγ | 20.0 |
| 2e | mTOR | 1.7 |
Note: Data in Table 2 is for representative morpholine-containing kinase inhibitors to illustrate the potential of the scaffold, as specific kinase inhibition data for a series of this compound analogs was not available in the public domain.
Structure-Activity Relationship (SAR) Summary
Analysis of the available data reveals several key trends for the this compound scaffold:
-
Substitution on the Phenyl Ring: The presence and nature of substituents on the phenyl ring significantly influence anticancer activity. Electron-donating groups, such as methoxy (OCH3), and electron-withdrawing groups, like chloro (Cl), at the para-position appear to enhance cytotoxicity against breast cancer cell lines compared to the unsubstituted analog.[1]
-
Morpholine Moiety: The morpholine ring is a critical feature, often contributing to favorable pharmacokinetic properties. Its replacement or significant modification can lead to a loss of activity.
-
Methanol Group: The primary alcohol of the methanol group provides a potential site for hydrogen bonding with target proteins. Modifications at this position can be explored to optimize binding affinity and selectivity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of these compounds.
Chemical Synthesis
General Procedure for the Synthesis of this compound Analogs:
A general synthetic route to this compound analogs involves the reaction of a substituted 4-formylphenyl acetate with morpholine followed by reduction.
-
Step 1: Reductive Amination. To a solution of the appropriately substituted 4-formylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, morpholine (1.2 eq) is added. The reaction mixture is stirred at room temperature for 1-2 hours. Subsequently, a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), is added portion-wise at 0 °C. The reaction is then stirred at room temperature for an additional 12-24 hours.
-
Step 2: Work-up and Purification. Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired this compound analog.
Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Assays
1. Cell Viability Assay (MTT Assay):
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
2. Kinase Inhibition Assay (e.g., PI3Kα):
This in vitro assay measures the ability of the compounds to inhibit the activity of a specific kinase.
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ATP consumption.
-
Procedure:
-
The kinase enzyme (e.g., recombinant human PI3Kα) is incubated with the test compound at various concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of a substrate (e.g., a specific peptide) and ATP.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
A detection reagent is added to stop the reaction and generate a signal (fluorescence or luminescence) that is inversely proportional to the kinase activity.
-
The signal is measured using a plate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the SAR studies of this compound analogs.
Caption: Logical workflow for SAR studies.
Caption: General experimental workflow.
Caption: PI3K/Akt signaling pathway.
References
Application Notes and Protocols for the Design of Novel Inhibitors Using a Morpholine Scaffold
For Researchers, Scientists, and Drug Development Professionals.
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of novel inhibitors incorporating the morpholine scaffold. The morpholine ring is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and ability to form key interactions with biological targets.[1][2] It is a versatile building block found in numerous approved drugs and experimental therapeutic agents.[1] This document focuses on the application of the morpholine scaffold in the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently deregulated in various human cancers.[3][4]
Design Rationale and Application Notes
The morpholine moiety is widely employed in drug design for several key reasons:
-
Physicochemical Properties: The morpholine ring possesses a well-balanced lipophilic-hydrophilic profile.[5][6] The presence of a weak basic nitrogen atom provides a pKa value close to physiological pH, which can enhance aqueous solubility and improve the pharmacokinetic/pharmacodynamic (PK/PD) properties of a molecule.[5][6]
-
Blood-Brain Barrier (BBB) Permeability: The unique properties of the morpholine ring have been shown to improve a compound's ability to cross the blood-brain barrier, making it a valuable scaffold for developing drugs targeting the central nervous system (CNS).[5][6]
-
Target Interaction: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming critical interactions within the active site of target proteins.[5] This feature is a cornerstone of many PI3K/Akt/mTOR inhibitors, where the morpholine oxygen forms a crucial hydrogen bond.[3][4]
-
Metabolic Stability: Morpholine can improve the metabolic profile of a drug candidate, exhibiting favorable clearance and bioavailability.[5][6]
-
Structural Scaffold: Its flexible chair-like conformation allows it to act as a scaffold, orienting other pharmacophoric groups in the correct position for optimal target binding.[5][6]
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (Akt)/Mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[3][4] Its deregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3]
Morpholine is a key structural feature in many dual PI3K/mTOR inhibitors.[3][7] For instance, in inhibitors with a morpholino-triazine scaffold, the morpholine moiety is known to form hydrogen bonds with a valine residue in the hinge region of the kinase domain of both PI3K and mTOR.[8] This interaction mimics the binding of ATP and effectively blocks the kinase activity, thereby inhibiting downstream signaling and suppressing tumor growth.[8] The dual inhibition of both PI3K and mTOR can lead to a more potent and durable anti-cancer effect compared to targeting either kinase alone.[3]
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [4-(Morpholinomethyl)phenyl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of [4-(Morpholinomethyl)phenyl]methanol.
Troubleshooting Guide
Low or no product yield is a common issue in the synthesis of this compound via reductive amination. This guide provides a systematic approach to identifying and resolving potential problems.
dot
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the reductive amination of a 4-substituted benzaldehyde with morpholine. A common starting material is 4-hydroxybenzaldehyde, which requires the reduction of the intermediate imine to the desired tertiary amine.
Q2: How can I improve the yield of the reductive amination reaction?
A2: To enhance the yield, consider the following factors:
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pH Control: Maintain a slightly acidic pH (around 6-7) to facilitate imine formation without protonating the morpholine, which would render it non-nucleophilic.[1]
-
Water Removal: The formation of the imine intermediate generates water, which can hydrolyze the imine back to the starting materials. Using anhydrous solvents and adding a dehydrating agent like molecular sieves can drive the reaction forward.
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Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is often preferred over sodium borohydride (NaBH4) because it is less likely to reduce the starting aldehyde before imine formation.[2] Catalytic hydrogenation is another effective method.
-
Reaction Temperature: Optimize the temperature for both imine formation and the reduction step. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.
Q3: What are the common side reactions to be aware of?
A3: Potential side reactions include:
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Reduction of the Aldehyde: The reducing agent can reduce the starting 4-hydroxybenzaldehyde to the corresponding diol, 1,4-benzenedimethanol, especially if a strong reducing agent like NaBH4 is used.
-
Over-alkylation: While less common with morpholine, it's a possibility to form a quaternary ammonium salt.
-
Formation of Byproducts from Morpholine: Under harsh conditions, morpholine can undergo ring-opening or other side reactions.[3]
Q4: What is the best way to purify the final product?
A4: this compound is a polar amino alcohol. Purification is typically achieved by column chromatography on silica gel.[4] A polar mobile phase, such as a mixture of dichloromethane (DCM) and methanol (MeOH), is often effective. Adding a small amount of a basic modifier, like triethylamine or ammonium hydroxide, to the eluent can help to prevent tailing of the amine product on the acidic silica gel.[4]
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Potential Issues |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Readily available, inexpensive. | Can reduce the starting aldehyde, requires careful addition after imine formation.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | More selective for imines over aldehydes.[2] | Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, 1,2-Dichloroethane | Mild and selective, good for acid-sensitive substrates. | More expensive. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Methanol, Ethanol, Ethyl Acetate | "Green" method, high yields. | Requires specialized equipment (hydrogenator). |
Experimental Protocols
General Protocol for the Reductive Amination of 4-Hydroxybenzaldehyde with Morpholine
This protocol provides a general guideline. Optimization of stoichiometry, temperature, and reaction time is recommended for achieving the best results.
dot
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of [4-(Morpholinomethyl)phenyl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of [4-(Morpholinomethyl)phenyl]methanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: Based on established organic chemistry principles, there are three primary synthetic routes for this compound:
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Route 1: Reductive Amination: This involves the reaction of a commercially available benzaldehyde derivative, such as 4-formylphenyl acetate or 4-(hydroxymethyl)benzaldehyde, with morpholine in the presence of a reducing agent.
-
Route 2: Nucleophilic Substitution (Alkylation): This route consists of the alkylation of morpholine with a suitable electrophile like 4-(chloromethyl)benzyl alcohol or a protected version thereof.
-
Route 3: Reduction of an Amide or Ester: This pathway involves the synthesis of an intermediate such as 4-(morpholinomethyl)benzoic acid or its corresponding ester, followed by reduction to the desired alcohol.
Q2: I am seeing an unexpected peak in my NMR that suggests a dimer. What could be the cause?
A2: Dimerization is a common side reaction, particularly in the alkylation route (Route 2). The starting material, 4-(chloromethyl)benzyl alcohol, is bifunctional and can react with itself or the product to form a dibenzyl ether. To minimize this, it is crucial to maintain a slow addition rate of the alkylating agent to a solution of morpholine, ensuring the morpholine is always in excess.
Q3: My reaction is sluggish and not going to completion. What can I do?
A3: Several factors could contribute to a slow reaction:
-
Insufficient activation: In the reductive amination route, ensure your reducing agent is fresh and added at the correct temperature. For reactions involving borohydrides, the pH of the medium can be critical.
-
Poor leaving group: In the alkylation route, if you are using a starting material with a poor leaving group (e.g., a hydroxyl group that has not been converted to a halide or sulfonate), the reaction will be slow.
-
Catalyst deactivation: If using a catalyst, it may have been poisoned by impurities in the starting materials or solvent.
Q4: How can I effectively purify the final product from the reaction byproducts?
A4: Purification strategies depend on the nature of the impurities.
-
Column chromatography: This is a versatile method for separating the desired product from both more and less polar impurities. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.
-
Acid-base extraction: Since the product is a tertiary amine, it can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting with an organic solvent.
-
Recrystallization: If the product is a solid and the impurities are present in small amounts, recrystallization from a suitable solvent system can be a highly effective purification method.
Troubleshooting Guides
Route 1: Reductive Amination of 4-(Hydroxymethyl)benzaldehyde with Morpholine
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via reductive amination.
Potential Byproducts and Troubleshooting:
| Byproduct/Issue | Potential Cause | Recommended Solution |
| Unreacted 4-(hydroxymethyl)benzaldehyde | Incomplete reaction; insufficient reducing agent. | Monitor the reaction by TLC or LC-MS. Add additional reducing agent if necessary. Ensure the reaction goes to completion before workup. |
| Bis-aminated product: 1,4-Bis(morpholinomethyl)benzene | Reaction with residual formaldehyde or over-reduction. | Use high-purity starting materials. Control the stoichiometry of the reactants carefully. |
| Over-reduction product: 4-Methylphenyl)methanol | Harsh reducing conditions. | Use a milder reducing agent, such as sodium triacetoxyborohydride, and control the reaction temperature. |
Experimental Protocol: Reductive Amination
-
Dissolve 4-(hydroxymethyl)benzaldehyde (1.0 eq) and morpholine (1.2 eq) in a suitable solvent (e.g., methanol or dichloromethane) at room temperature.
-
Stir the mixture for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Route 2: Alkylation of Morpholine with 4-(Chloromethyl)benzyl alcohol
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via alkylation.
Potential Byproducts and Troubleshooting:
| Byproduct/Issue | Potential Cause | Recommended Solution |
| Dibenzyl ether dimer | Self-condensation of 4-(chloromethyl)benzyl alcohol. | Use a large excess of morpholine. Add the alkylating agent slowly to the morpholine solution. |
| Quaternary ammonium salt | Over-alkylation of the product. | Use a controlled stoichiometry of the alkylating agent. Avoid excessively high reaction temperatures. |
| Unreacted 4-(chloromethyl)benzyl alcohol | Incomplete reaction. | Ensure a suitable base is used in sufficient quantity to neutralize the HCl formed. Increase reaction time or temperature if necessary. |
Experimental Protocol: Alkylation
-
To a solution of morpholine (3.0 eq) and a non-nucleophilic base (e.g., potassium carbonate, 2.0 eq) in a polar aprotic solvent (e.g., acetonitrile or DMF), add a solution of 4-(chloromethyl)benzyl alcohol (1.0 eq) in the same solvent dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove excess morpholine and salts.
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Dry the organic layer, concentrate, and purify the product by column chromatography.
Route 3: Reduction of 4-(Morpholinomethyl)benzoic acid
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via reduction.
Potential Byproducts and Troubleshooting:
| Byproduct/Issue | Potential Cause | Recommended Solution |
| Unreacted starting material | Insufficient reducing agent; deactivation of the reducing agent. | Use freshly opened or titrated reducing agents like LiAlH₄. Ensure anhydrous reaction conditions. Add the reducing agent at a low temperature and then allow the reaction to warm. |
| Ring-opened byproducts | Cleavage of the morpholine ring under harsh reducing conditions. | Use a milder reducing agent if possible (e.g., borane complexes). Control the reaction temperature carefully. |
| Complex aluminum salts | Formation of stable aluminum complexes during workup. | Follow a standard Fieser workup procedure (sequential addition of water, aqueous NaOH, and then more water) to ensure the precipitation of easily filterable aluminum salts. |
Experimental Protocol: Reduction
-
Suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C.
-
Add a solution of 4-(morpholinomethyl)benzoic acid (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
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Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of celite.
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Wash the filter cake with THF or ethyl acetate.
-
Concentrate the combined filtrates and purify the product by column chromatography or recrystallization.
Technical Support Center: Purification of [4-(Morpholinomethyl)phenyl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [4-(Morpholinomethyl)phenyl]methanol. The information is presented in a question-and-answer format to directly address common issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared this compound?
Common impurities can arise from the synthetic route used. A prevalent method for synthesizing this compound is the reductive amination of 4-formylbenzyl alcohol with morpholine. Potential impurities from this process include:
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Unreacted Starting Materials: 4-formylbenzyl alcohol and morpholine.
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Intermediate Imine: The imine formed between 4-formylbenzyl alcohol and morpholine may not have been completely reduced.
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Over-reduction Products: Although less common with mild reducing agents like sodium borohydride, the benzylic alcohol could potentially be reduced to a methyl group.
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Byproducts from Side Reactions: Depending on the reaction conditions, other minor byproducts may be present.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
To accurately assess the purity of your compound, a combination of the following techniques is recommended:
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Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample and to monitor the progress of purification.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to detect and quantify even minor impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and helps in the identification and quantification of impurities.
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Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
Troubleshooting Guides
Column Chromatography
Issue: My compound is streaking or tailing on the silica gel column.
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Cause: this compound contains a basic morpholine nitrogen which can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to poor peak shape and low recovery.
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Solution: Add a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (Et₃N) to the mobile phase. This will neutralize the acidic sites on the silica gel, leading to improved peak shape and recovery.
Issue: I am not getting good separation between my product and a closely eluting impurity.
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Cause: The chosen solvent system may not have the optimal polarity to resolve the components.
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Solution:
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Optimize the solvent system: Systematically vary the ratio of your polar and non-polar solvents. A common eluent system for compounds of this polarity is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
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Try a different solvent system: Consider using a different combination of solvents. For example, if you are using ethyl acetate/hexanes, you could try dichloromethane/methanol or chloroform/methanol.
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Use a different stationary phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase, such as alumina (neutral or basic), which may offer different selectivity.
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Recrystallization
Issue: My compound "oils out" instead of crystallizing.
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Cause: This can happen if the compound is impure, the cooling rate is too fast, or the solvent is not appropriate. The melting point of the compound might also be lower than the boiling point of the chosen solvent.
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Solution:
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Slow down the cooling process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
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Use a different solvent or solvent system: A solvent in which the compound is less soluble at room temperature might be more effective. A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can also be effective. Common solvent systems for polar compounds include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexanes.
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Scratch the inner surface of the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.
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Add a seed crystal: If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled solution can induce crystallization.
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Issue: The purity of my compound does not improve significantly after recrystallization.
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Cause: The impurities may have similar solubility properties to your product in the chosen solvent.
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Solution:
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Try a different recrystallization solvent: A different solvent may have a better solubility profile for separating your compound from the impurities.
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Perform a second recrystallization: A second recrystallization from the same or a different solvent can further improve purity.
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Pre-purification: If the starting material is very impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.
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Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography
| Impurity Type | Suggested Eluent System | Modifier |
| Less polar impurities (e.g., non-polar byproducts) | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 70%) | 1% Triethylamine |
| More polar impurities (e.g., unreacted 4-formylbenzyl alcohol) | Gradient of Methanol in Dichloromethane (e.g., 1% to 10%) | 1% Triethylamine |
Table 2: Potential Solvents for Recrystallization
| Solvent/Solvent System | Expected Solubility Profile | Notes |
| Isopropanol | Good solubility when hot, lower solubility when cold. | A good starting point for polar alcohols. |
| Ethyl Acetate/Hexanes | Soluble in hot ethyl acetate, precipitation upon addition of hexanes. | A common two-solvent system. |
| Methanol/Diethyl Ether | Soluble in methanol, precipitation upon addition of diethyl ether. | Useful for polar compounds. |
| Toluene | May be effective for less polar impurities. | Higher boiling point, so ensure slow cooling. |
Note: The optimal solvent must be determined experimentally.
Experimental Protocols
Protocol 1: Flash Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes with 1% triethylamine).
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Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and adding the resulting powder to the top of the column.
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Elution: Begin elution with the initial solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
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Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot recrystallization solvent (e.g., isopropanol) to the crude this compound until it is fully dissolved.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
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Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals under vacuum to remove residual solvent.
Mandatory Visualization
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Decision-making diagram for selecting a purification strategy for this compound.
Stability issues of [4-(Morpholinomethyl)phenyl]methanol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of [4-(Morpholinomethyl)phenyl]methanol in solution. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for this compound is not extensively available in public literature. The information provided here is based on the chemical properties of its core structures, primarily the benzyl alcohol and morpholine moieties, and general principles of pharmaceutical stability testing. It is crucial to perform compound-specific stability studies for your particular application.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on its structure, the primary stability concerns for this compound in solution are:
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Oxidation: The benzylic alcohol group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde and carboxylic acid impurities. This degradation can be accelerated by exposure to air (oxygen), metal ions, and light.
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pH-Dependent Degradation: While the morpholine and benzyl alcohol groups are generally stable across a moderate pH range, extreme acidic or basic conditions could potentially catalyze degradation.
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Photodegradation: Exposure to UV or fluorescent light may induce degradation, a common issue for aromatic compounds.
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Thermal Degradation: Elevated temperatures can increase the rate of all degradation pathways.
Q2: What are the likely degradation products of this compound?
A2: The most probable degradation products arise from the oxidation of the benzylic alcohol. The expected degradation pathway is the oxidation of the alcohol to an aldehyde, which can be further oxidized to a carboxylic acid.
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
A3: To maximize the stability of your stock solutions, follow these recommendations:
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Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, use purified water (e.g., Milli-Q or equivalent). Common organic solvents like DMSO, ethanol, and methanol can also be used, but their purity should be ensured.
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Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
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Temperature: Store stock solutions at low temperatures, typically -20°C or -80°C, to slow down potential degradation reactions.
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Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
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pH Control: If preparing aqueous solutions, consider using a buffer system to maintain a stable pH, preferably in the neutral to slightly acidic range (pH 5-7).
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Avoid Contaminants: Ensure all glassware and equipment are scrupulously clean to avoid contamination with metal ions or other catalytic impurities.
Q4: I am observing unexpected peaks in my HPLC analysis of a solution containing this compound. What could be the cause?
A4: Unexpected peaks in your chromatogram could be due to several factors:
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Degradation Products: The compound may be degrading under your experimental or storage conditions. The most likely culprits are the aldehyde and carboxylic acid derivatives formed from oxidation.
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Solvent Impurities: Impurities in your solvent or mobile phase can appear as extraneous peaks.
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Contamination: Contamination from glassware, reagents, or the sample itself can introduce new peaks.
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Interaction with Excipients: If your formulation contains other components, they may interact with the compound or degrade themselves.
To troubleshoot, you should run appropriate controls, including a blank (solvent only), a freshly prepared standard solution, and a sample that has been subjected to controlled stress conditions (see Troubleshooting Guide).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound concentration over time in solution. | Oxidation of the benzylic alcohol. | Prepare and store solutions under an inert atmosphere (nitrogen or argon). Use degassed solvents. Store solutions protected from light at -20°C or lower. |
| Adsorption to container walls. | Use silanized glassware or polypropylene tubes. | |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products (e.g., aldehyde, carboxylic acid). | Confirm the identity of new peaks by mass spectrometry (MS). Perform a forced degradation study to intentionally generate and identify potential degradants. |
| Contamination. | Analyze a solvent blank. Ensure cleanliness of all glassware and equipment. Use high-purity solvents and reagents. | |
| Inconsistent results between experiments. | Variable stability due to differences in solution preparation or storage. | Standardize your protocol for solution preparation, including solvent degassing, use of inert atmosphere, and consistent storage conditions (temperature, light protection). |
| Photodegradation from ambient light exposure. | Minimize exposure of the solution to light during handling and analysis. Use amber vials and light-protected autosampler trays. |
Summary of Potential Degradation Conditions
The following table summarizes typical stress conditions used in forced degradation studies, which can help in identifying potential stability issues for this compound.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, Room Temperature to 60°C | Generally stable, but monitor for any changes. |
| Base Hydrolysis | 0.1 M NaOH, Room Temperature to 60°C | Generally stable, but monitor for any changes. |
| Oxidation | 3% H₂O₂, Room Temperature | Oxidation of the benzylic alcohol to the corresponding aldehyde and carboxylic acid. |
| Thermal Degradation | 60°C in solution and as solid | Acceleration of all potential degradation pathways. |
| Photodegradation | Exposure to UV (254 nm) and visible light | Photolytic cleavage or rearrangement. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
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Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) to a final concentration of 1 mg/mL.
2. Stress Conditions:
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Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours.
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Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.
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Thermal Condition: Incubate an aliquot of the stock solution at 60°C for 24 hours.
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Photolytic Condition: Expose an aliquot of the stock solution to UV light (254 nm) and broad-spectrum visible light for a defined period (e.g., 24 hours).
3. Sample Analysis:
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At appropriate time points, withdraw samples from each stress condition.
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Neutralize the acidic and basic samples before analysis.
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Dilute all samples to a suitable concentration for HPLC analysis.
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Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
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Compare the chromatograms of the stressed samples to that of an unstressed control sample.
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Identify and quantify any degradation products.
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Use a diode array detector (DAD) to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for monitoring the stability of this compound. Method optimization will be required.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 15-20 minutes to elute the parent compound and any potential degradation products.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection: UV at 220 nm and 254 nm.
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Injection Volume: 10 µL.
Visualizations
Caption: Workflow for conducting a forced degradation study.
Caption: Hypothesized oxidative degradation pathway.
Technical Support Center: Optimizing Suzuki Coupling with Morpholine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving morpholine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a morpholine-substituted aryl halide is giving a low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with morpholine-containing substrates can stem from several factors. Systematically investigate the following:
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Catalyst Activity and Ligand Choice: The palladium catalyst's activity is paramount. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are not degraded. For electron-rich aryl halides, which morpholine-substituted variants often are, bulky and electron-rich phosphine ligands like SPhos or XPhos are generally recommended to facilitate the oxidative addition step.
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Base Selection: The base is crucial for the activation of the boronic acid. The choice of base can significantly impact the reaction's success. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solubility of the base in the chosen solvent system is also a critical consideration.
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Solvent System and Degassing: The reaction is highly sensitive to oxygen, which can lead to catalyst decomposition and the formation of palladium black. Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent. Biphasic solvent systems like dioxane/water or THF/water are often effective as they can help dissolve both the organic substrates and the inorganic base.
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Reaction Temperature: Insufficient temperature may lead to a sluggish reaction, while excessively high temperatures can cause catalyst decomposition or promote side reactions. An optimal temperature, typically between 80-110 °C, should be determined for your specific substrate combination.
Q2: I am observing significant side products in my reaction. What are the common side reactions and how can I mitigate them?
A2: Common side reactions in Suzuki couplings include homocoupling of the boronic acid, dehalogenation of the aryl halide, and protodeboronation of the boronic acid.
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Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen or Pd(II) species. To minimize homocoupling, ensure thorough degassing of your reaction mixture and use a Pd(0) source or a pre-catalyst that efficiently generates the active Pd(0) species.
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Dehalogenation: The aryl halide is reduced to the corresponding arene. This can be caused by hydride sources in the reaction mixture. Optimizing the reaction conditions, such as the choice of base and solvent, can help to suppress this side reaction.
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Protodeboronation: The boronic acid is converted back to the corresponding arene. This is a common issue with heteroaryl boronic acids and can be exacerbated by high temperatures and the presence of water. Using boronate esters (e.g., pinacol esters) instead of boronic acids can increase stability and reduce protodeboronation.
Q3: Could the morpholine nitrogen be interfering with the palladium catalyst?
A3: Yes, the nitrogen atom in the morpholine ring can act as a ligand and coordinate to the palladium center. This can potentially inhibit the catalyst by occupying a coordination site required for the catalytic cycle. If catalyst inhibition is suspected, consider using a higher catalyst loading or employing ligands that bind more strongly to the palladium, outcompeting the morpholine nitrogen.
Q4: How do I choose the optimal reaction conditions for a novel morpholine-containing substrate?
A4: For a new substrate, a systematic screening of reaction parameters is recommended. A design of experiments (DoE) approach can be highly effective. Start with a set of standard conditions and vary one parameter at a time (e.g., catalyst/ligand combination, base, solvent, temperature) to identify the optimal conditions for your specific transformation. Small-scale parallel screening can be an efficient way to test multiple conditions simultaneously.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure proper degassing to remove oxygen. Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst. |
| Inappropriate Ligand | For electron-rich morpholine-substituted aryl halides, screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). |
| Poor Substrate Reactivity | Aryl chlorides are less reactive than bromides or iodides. For aryl chlorides, more forcing conditions (higher temperature, stronger base, more active catalyst system) may be required. |
| Incorrect Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and anhydrous. |
| Solubility Issues | If reactants are not soluble, try a different solvent system (e.g., DMF, Toluene/H₂O, Dioxane/H₂O) or increase the reaction temperature. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen; inefficient transmetalation. | Thoroughly degas the reaction mixture. Use a more active catalyst system to promote the desired cross-coupling over homocoupling. |
| Dehalogenation of Aryl Halide | Hydride sources in the reaction mixture. | Screen different bases and solvents. Ensure high purity of all reagents. |
| Protodeboronation | Instability of the boronic acid, especially at high temperatures. | Use the corresponding boronate ester (e.g., pinacol ester) for increased stability. Lower the reaction temperature if possible. |
Data Presentation: Suzuki Coupling of Morpholine Derivatives
The following tables summarize reaction conditions for the Suzuki coupling of representative morpholine-containing compounds. Yields are highly substrate-dependent and the following data should be used as a starting point for optimization.
Table 1: Suzuki Coupling of 4-(4-bromophenyl)morpholine with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 20 | ~60 | General Conditions |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | >85 | Optimized Conditions |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | THF/H₂O | 80 | 18 | >90 | Optimized Conditions |
Table 2: Influence of Reaction Parameters on a Model Suzuki Coupling
Reaction: 4-Bromoanisole + Phenylboronic Acid (Illustrative for an electron-rich system)
| Parameter Varied | Conditions | Yield (%) |
| Catalyst | Pd(dppf)Cl₂ (3 mol%), K₂CO₃, DME, 80°C | 85 |
| Pd(PPh₃)₄ (3 mol%), K₂CO₃, DME, 80°C | 92 | |
| Pd(OAc)₂/SPhos (2/4 mol%), K₂CO₃, DME, 80°C | 95 | |
| Base | K₂CO₃ (2 equiv), Pd(PPh₃)₄, DME, 80°C | 92 |
| K₃PO₄ (2 equiv), Pd(PPh₃)₄, DME, 80°C | 94 | |
| Cs₂CO₃ (2 equiv), Pd(PPh₃)₄, DME, 80°C | 96 | |
| Solvent | Toluene/H₂O, Pd(PPh₃)₄, K₂CO₃, 100°C | 88 |
| Dioxane/H₂O, Pd(PPh₃)₄, K₂CO₃, 100°C | 94 | |
| DMF, Pd(PPh₃)₄, K₂CO₃, 100°C | 85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Morpholine-Substituted Aryl Bromide
This protocol is a general starting point and should be optimized for specific substrates.
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Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the morpholine-substituted aryl bromide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
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Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
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Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
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Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL) via syringe.
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Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Technical Support Center: Overcoming Poor Solubility of [4-(Morpholinomethyl)phenyl]methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with [4-(Morpholinomethyl)phenyl]methanol in organic solvents.
Troubleshooting Guide
Users experiencing difficulty dissolving this compound can follow this step-by-step guide to diagnose and resolve the issue.
Problem: this compound does not dissolve in the chosen organic solvent at the desired concentration.
Workflow for Troubleshooting Poor Solubility:
Preventing side reactions of the morpholine nitrogen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with morpholine. The following sections address common side reactions of the morpholine nitrogen and strategies to mitigate them, focusing on the use of common protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the morpholine nitrogen during synthesis?
A1: The nitrogen atom in the morpholine ring is a nucleophilic and basic center, making it susceptible to several side reactions. The most common include:
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N-Alkylation: Reaction with electrophilic alkylating agents (e.g., alkyl halides) can lead to the formation of quaternary ammonium salts, which may be undesired. Over-alkylation is a common issue when mono-alkylation is the goal.[1][2]
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N-Acylation: In the presence of acylating agents (e.g., acid chlorides, anhydrides), the morpholine nitrogen can be acylated to form an amide.
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N-Oxide Formation: Morpholine can be oxidized to form N-methylmorpholine N-oxide (NMMO) in the presence of oxidizing agents. This can be an intended reaction but is often an undesired side product.[3]
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Ring Opening: Under certain harsh conditions or in the presence of specific reagents, the morpholine ring can undergo cleavage.
Q2: How can I prevent these side reactions?
A2: The most effective strategy to prevent unwanted reactions at the morpholine nitrogen is the use of a protecting group. This involves temporarily masking the nitrogen atom's reactivity, allowing other transformations to be carried out on the molecule. After the desired reaction, the protecting group is removed to regenerate the free morpholine nitrogen. The choice of protecting group is crucial and depends on the overall synthetic strategy, particularly the reaction conditions of subsequent steps.
Q3: What are the most common protecting groups for the morpholine nitrogen?
A3: The two most common and versatile protecting groups for secondary amines like morpholine are the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group.[4] They offer a good balance of stability and ease of removal under specific, orthogonal conditions.
Q4: What does "orthogonal protection" mean in this context?
A4: Orthogonal protection refers to the use of multiple protecting groups in a molecule that can be removed under different conditions without affecting each other.[4] For example, a Boc group (acid-labile) and a Cbz group (removed by hydrogenolysis) are orthogonal. This allows for the selective deprotection of one group while the other remains intact, which is highly valuable in multi-step synthesis.[4][5]
Troubleshooting Guides
Issue 1: Over-alkylation of Morpholine
Symptom: You are attempting a mono-alkylation of a morpholine derivative but observe the formation of a significant amount of the di-alkylated quaternary ammonium salt.
Troubleshooting Steps:
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Reagent Stoichiometry:
-
Check: Are you using an excess of the alkylating agent?
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Solution: Use a 1:1 molar ratio or a slight excess of the morpholine derivative.
-
-
Reaction Conditions:
-
Check: Is the reaction temperature too high? Are you adding the alkylating agent too quickly?
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) and add the alkylating agent dropwise over an extended period. This keeps the concentration of the alkylating agent low, favoring mono-alkylation.
-
-
Protecting Group Strategy:
-
Consider: If precise mono-alkylation is critical and the above methods are insufficient, consider protecting the morpholine nitrogen with a group like Boc or Cbz. You can then perform your desired transformations on other parts of the molecule and deprotect the nitrogen at a later stage.
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Issue 2: Unwanted N-Oxide Formation
Symptom: During a reaction, you observe the formation of the corresponding morpholine N-oxide as a byproduct, confirmed by mass spectrometry or NMR.
Troubleshooting Steps:
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Reaction Atmosphere:
-
Check: Is your reaction exposed to air for prolonged periods, especially at elevated temperatures?
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Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.[6]
-
-
Reagent Purity:
-
Check: Could your reagents or solvents contain peroxide impurities?
-
Solution: Use freshly distilled solvents and high-purity reagents. Test for peroxides in ethers like THF or dioxane before use.
-
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Protonation of the Amine:
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Consider: Protonating the morpholine nitrogen can reduce its susceptibility to oxidation.
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Solution: If compatible with your reaction conditions, adding a stoichiometric amount of a non-nucleophilic acid (e.g., TFA) can protect the amine as its salt.[6]
-
-
Use of Antioxidants:
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Check: Is the use of an antioxidant compatible with your reaction?
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Solution: In some cases, small amounts of antioxidants can be added to scavenge oxidative species. However, this is highly context-dependent and should be tested on a small scale first.
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Protecting Group Strategies: Boc vs. Cbz
The choice between Boc and Cbz protection is a critical step in synthetic design. The following table summarizes their key features to aid in selection.
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz or Z) |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenolysis. | Stable to acidic (mild) and basic conditions. |
| Lability (Cleavage) | Labile to strong acids (e.g., TFA, HCl).[5] | Labile to catalytic hydrogenolysis (H₂, Pd/C).[5] |
| Typical Yield (Protection) | Generally >90% | Generally >90%[7] |
| Typical Yield (Deprotection) | Typically quantitative | Typically quantitative |
| Key Advantage | Orthogonal to Cbz and other hydrogenolysis-labile groups. | Orthogonal to Boc and other acid-labile groups. |
| Potential Issue | Deprotection generates tert-butyl cation, which can alkylate nucleophilic sites. | Hydrogenolysis may reduce other functional groups (e.g., alkenes, alkynes, nitro groups). |
Experimental Protocols
Protocol 1: N-Boc Protection of Morpholine
This protocol describes the protection of the morpholine nitrogen using di-tert-butyl dicarbonate.
Materials:
-
Morpholine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve morpholine (1.0 equiv.) in THF or DCM.
-
Add a base such as triethylamine (1.2 equiv.) or sodium bicarbonate (2.0 equiv.).
-
Add a solution of (Boc)₂O (1.1 equiv.) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected morpholine, which can be purified by column chromatography if necessary.
Protocol 2: N-Cbz Protection of Morpholine
This protocol details the protection of the morpholine nitrogen using benzyl chloroformate.
Materials:
-
Morpholine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water mixture
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve morpholine (1.0 equiv.) and Na₂CO₃ (2.0 equiv.) in a mixture of DCM and water or THF and water.[7]
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 equiv.) dropwise while stirring vigorously.[7]
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC/LC-MS.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Deprotection of N-Boc Morpholine
This protocol describes the removal of the Boc group using trifluoroacetic acid.
Materials:
-
N-Boc protected morpholine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected morpholine (1.0 equiv.) in DCM.
-
Add TFA (5-10 equiv.) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, or until deprotection is complete by TLC/LC-MS.[8]
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected morpholine.
Protocol 4: Deprotection of N-Cbz Morpholine
This protocol details the removal of the Cbz group by catalytic hydrogenolysis.
Materials:
-
N-Cbz protected morpholine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)
Procedure:
-
Dissolve the N-Cbz protected morpholine (1.0 equiv.) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% catalyst) to the solution.[9]
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitor the reaction progress by TLC/LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected morpholine.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of Morpholine-Containing Compound Synthesis
Welcome to the Technical Support Center for the synthesis and scale-up of morpholine-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of morpholine derivatives?
A1: Scaling up the synthesis of morpholine-containing compounds often presents several challenges. These can include:
-
Reaction Kinetics and Heat Transfer: Exothermic reactions that are manageable on a lab scale can become difficult to control in larger reactors, potentially leading to side reactions and impurities.
-
Mass Transfer Limitations: In heterogeneous reactions, ensuring efficient mixing of reactants and catalysts becomes more challenging at a larger scale, which can affect reaction rates and yields.
-
Reagent and Solvent Purity: The purity of starting materials and solvents is critical. Impurities that are insignificant at a small scale can have a substantial impact on yield and purity in a large-scale reaction.
-
Byproduct Formation: Side reactions can become more pronounced during scale-up, leading to a higher proportion of byproducts and complicating purification.
-
Purification and Isolation: Methods that are effective for small-scale purification, such as flash chromatography, may not be practical or economical for large quantities. Crystallization and distillation are often preferred, but developing robust procedures can be challenging.
-
Safety Considerations: Handling large quantities of flammable solvents, corrosive acids, and potentially toxic reagents requires stringent safety protocols and specialized equipment.
Q2: My palladium-catalyzed carboamination for morpholine synthesis is giving a low yield. What are the common causes and solutions?
A2: Low yields in palladium-catalyzed carboamination reactions for morpholine synthesis can often be attributed to several factors.[1] A systematic approach to troubleshooting is recommended.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure that all solvents and reagents are thoroughly dried and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect Ligand Choice: The phosphine ligand is crucial for the catalytic cycle. The choice of ligand can significantly impact the reaction rate and stability of the catalyst. It may be necessary to screen a variety of ligands to find the optimal one for your specific substrate.
-
Inappropriate Base: The base neutralizes the acid generated during the reaction. The strength and solubility of the base can affect the reaction rate and yield. Common bases for this type of reaction include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).
-
Side Reactions: Competing reactions, such as Heck arylation, can occur, especially with certain substrates.[1] Modifying the catalyst or reaction conditions may be necessary to suppress these side reactions.
Q3: I am observing significant byproduct formation in the dehydration of diethanolamine to morpholine. How can I minimize this?
A3: Byproduct formation is a common issue in the dehydration of diethanolamine, particularly at an industrial scale. The reaction of diethylene glycol (DEG) with ammonia, a related industrial process, provides insights into controlling selectivity. Temperature is a critical parameter influencing the product distribution.
Data Presentation: Effect of Temperature on Product Distribution in a Related Industrial Synthesis
The following table illustrates how temperature can affect the formation of byproducts in the reaction of diethylene glycol (DEG) with ammonia. A similar trend can be expected in the diethanolamine dehydration route, where higher temperatures may lead to more side products.
| Run | Temperature (°C) | DEG Conversion (%) | 2-(2-Aminoethoxy)ethanol (AEE) in Product (%) | Morpholine in Product (%) | "Heavies" in Product (%) |
| 1 | 180 | 75.2 | 22.1 | 63.5 | 14.4 |
| 2 | 200 | 85.1 | 18.9 | 70.2 | 10.9 |
| 3 | 220 | 92.3 | 15.3 | 76.8 | 7.9 |
| 4 | 240 | 95.8 | 12.1 | 81.5 | 6.4 |
Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.
To minimize byproducts, consider the following:
-
Optimize Reaction Temperature: As shown in the table, lower temperatures may favor the formation of the desired product over high-molecular-weight condensation products ("heavies").
-
Efficient Water Removal: The presence of water can inhibit the forward reaction. Ensure your distillation or water-trapping apparatus is efficient to drive the reaction equilibrium towards the product.
-
Catalyst Choice and Purity: In catalyzed versions of this reaction, the choice of catalyst is critical for selectivity. Catalyst deactivation by impurities can also lead to increased side reactions.[2]
Q4: My morpholine-containing product is difficult to purify by column chromatography. What are some alternative purification strategies?
A4: The basic nature of the morpholine ring can cause peak tailing on silica gel chromatography. If you are facing difficulties, consider the following:
-
Basified Silica Gel Chromatography: Add a small amount of a volatile base, such as triethylamine (0.5-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve peak shape.
-
Recrystallization as a Salt: Convert your basic morpholine compound into a salt, such as a hydrochloride salt, which is often a crystalline solid.[3] This can be achieved by dissolving the crude product in a suitable organic solvent and adding a solution of HCl. The resulting salt can then be purified by recrystallization. The free base can be regenerated by treatment with a mild base.
-
Distillation: If your compound is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method, especially for larger quantities.
Troubleshooting Guides
Low Yield in Morpholine Synthesis
A low yield in your morpholine synthesis can be a frustrating issue. The following troubleshooting guide, presented as a decision tree, can help you systematically identify and address the potential causes.
Caption: A troubleshooting decision tree for low yield in morpholine synthesis.
Experimental Protocols
Protocol 1: Synthesis of Morpholine by Dehydration of Diethanolamine
This protocol describes a lab-scale synthesis of morpholine from diethanolamine using a strong acid catalyst.
Materials:
-
Diethanolamine (62.5 g)
-
Concentrated Hydrochloric Acid (~50-60 mL)
-
Calcium Oxide (50 g)
-
Potassium Hydroxide (20 g)
-
Sodium metal (~1 g)
-
Round-bottom flasks, thermocouple, condenser, separatory funnel, distillation apparatus
Procedure:
-
Acidification: In a round-bottom flask equipped with a thermocouple and condenser, add diethanolamine. While stirring and cooling, slowly add concentrated hydrochloric acid until the pH is approximately 1. This step is highly exothermic.
-
Dehydration: Heat the mixture to drive off water. Once the internal temperature reaches 200-210°C, maintain this temperature for 15 hours. The mixture will darken over time.
-
Work-up: Allow the mixture to cool to 160°C and pour it into a dish to solidify.
-
Freebasing: Mix the resulting morpholine hydrochloride paste with calcium oxide.
-
Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.
-
Drying and Purification:
-
Dry the crude morpholine by stirring it over potassium hydroxide for 30-60 minutes.
-
Decant the morpholine and reflux it over a small amount of sodium metal for one hour.
-
Perform a fractional distillation, collecting the pure morpholine product at 126-129°C. A yield of 35-50% can be expected.[4]
-
Protocol 2: General Procedure for Purification by Recrystallization as a Hydrochloride Salt
This protocol is suitable for the purification of a basic morpholine-containing compound.[3]
Materials:
-
Crude morpholine-containing compound
-
Suitable organic solvent (e.g., diethyl ether, ethyl acetate)
-
HCl solution in a compatible solvent (e.g., HCl in diethyl ether)
-
Recrystallization solvent
-
Filtration apparatus, ice bath
Procedure:
-
Salt Formation:
-
Dissolve the crude morpholine-containing compound in a suitable organic solvent.
-
Slowly add a solution of HCl in the same or a compatible solvent until precipitation is complete.
-
Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold solvent.
-
-
Recrystallization:
-
Choose a suitable solvent or solvent system for recrystallization by testing the solubility of the salt at room temperature and at elevated temperatures.
-
Dissolve the crude salt in the minimum amount of hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Characterization of Morpholine Derivatives
The synthesized morpholine-containing compounds should be characterized to confirm their identity and purity. Common analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula.
-
Elemental Analysis: Determines the percentage composition of elements in the compound.
The synthesized compounds can be confirmed by these spectroscopic and analytical methods.[5][6][7]
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the synthesis and purification of a morpholine-containing compound.
Caption: A general experimental workflow for morpholine derivative synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 6. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with [4-(Morpholinomethyl)phenyl]methanol
Welcome to the technical support center for [4-(Morpholinomethyl)phenyl]methanol. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for reactions involving this compound. Low conversion rates can be a significant hurdle in synthetic chemistry, and this guide aims to provide systematic approaches to identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my reaction with this compound. What are the general first steps for troubleshooting?
A1: When encountering low yields, a systematic review of your experimental setup and reagents is the best starting point.
-
Reagent Purity: Verify the purity of your this compound and all other reactants. Impurities can poison catalysts, participate in side reactions, or inhibit the desired transformation. The purity of commercially available this compound is typically around 97%.[1]
-
Reaction Conditions: Ensure that the reaction is performed under the optimal temperature, pressure, and atmosphere. Benzylic alcohols can be susceptible to oxidation, so conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is often beneficial.
-
Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion or the formation of side products.
-
Solvent Choice: The solvent should be anhydrous and appropriate for the reaction type. The presence of water can be particularly detrimental in reactions like Fischer esterification and Williamson ether synthesis.
Q2: The morpholine group in my starting material seems to be interfering with the reaction. What are the common issues and how can I address them?
A2: The tertiary amine of the morpholine ring can indeed complicate reactions.
-
Basicity: The morpholine nitrogen is basic and can neutralize acidic catalysts, such as those used in Fischer esterification. This can halt the reaction.
-
Nucleophilicity: The lone pair of electrons on the nitrogen can act as a nucleophile, competing with the hydroxyl group of the alcohol. This is a common issue in reactions like the Williamson ether synthesis, where the amine can react with the alkyl halide to form a quaternary ammonium salt.[2]
-
Solution - Protecting Groups: To circumvent these issues, consider protecting the morpholine nitrogen. A common strategy for protecting amines is the formation of a carbamate, for example, by reacting it with Boc-anhydride (di-tert-butyl dicarbonate). The Boc group is stable under many reaction conditions and can be readily removed later with a mild acid.
Q3: How can I effectively purify my product from the reaction mixture, which contains unreacted starting material and byproducts?
A3: Purification of compounds containing a basic morpholine group can be challenging.
-
Acid-Base Extraction: An effective method to separate your product from non-basic impurities is through acid-base extraction. Dissolve the crude reaction mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated morpholine-containing product will move to the aqueous layer. The layers can then be separated, and the aqueous layer basified (e.g., with NaOH) to deprotonate your product, which can then be extracted back into an organic solvent.
-
Column Chromatography: If your product and impurities have different polarities, column chromatography is a viable purification method. However, the basicity of the morpholine can cause the compound to streak or adhere strongly to the silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent. Alternatively, using alumina as the stationary phase can sometimes give better results for basic compounds.
Troubleshooting Specific Reactions
Williamson Ether Synthesis
Low conversion rates in the Williamson ether synthesis of this compound derivatives are often due to the nucleophilicity of the morpholine nitrogen competing with the alkoxide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis of a [4-(Morpholinomethyl)phenyl]methyl Ether
-
Protection of the Morpholine (Optional but Recommended):
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 1.2 eq).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the Boc-protected alcohol.
-
-
Etherification:
-
Under an inert atmosphere (N₂ or Ar), dissolve the Boc-protected (or unprotected) alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction back to 0 °C and add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Deprotection (if applicable):
-
Dissolve the Boc-protected ether in a suitable solvent (e.g., DCM).
-
Add an excess of a strong acid such as trifluoroacetic acid (TFA).
-
Stir at room temperature until the deprotection is complete (monitor by TLC).
-
Remove the solvent and excess acid under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract, dry, and concentrate to yield the final ether product.
-
Data Presentation: Comparison of Reaction Conditions
| Parameter | Condition A (No Protection) | Condition B (Boc Protection) | Expected Outcome |
| Base | NaH | NaH | - |
| Solvent | Anhydrous THF | Anhydrous THF | - |
| Temperature | 0 °C to RT | 0 °C to RT | - |
| Side Product | Quaternary ammonium salt | Minimal | Condition B reduces side reactions. |
| Typical Yield | Low to moderate | Moderate to high | Condition B generally provides higher yields. |
Esterification Reactions
The primary challenge with Fischer esterification of this compound is the neutralization of the acid catalyst by the basic morpholine nitrogen.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Fischer esterification.
Experimental Protocol: Fischer Esterification (with excess acid catalyst)
-
Combine this compound (1.0 eq), the carboxylic acid (1.2 eq), and a suitable solvent such as toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, at least 1.1 eq to account for neutralization by the morpholine).
-
Reflux the mixture until water is no longer collected in the Dean-Stark trap.
-
Cool the reaction mixture and dilute with an organic solvent.
-
Wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (with added triethylamine in the eluent).
Steglich esterification is a milder alternative to Fischer esterification and is often more successful for substrates with acid-sensitive or basic functional groups.[3][4][5][6]
Experimental Protocol: Steglich Esterification
-
Under an inert atmosphere, dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) as a solid or as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Comparison of Esterification Methods
| Method | Catalyst | Temperature | Key Advantage | Potential Issue for this Substrate |
| Fischer | Strong Acid (e.g., H₂SO₄) | High (Reflux) | Inexpensive reagents | Catalyst neutralization by morpholine.[7][8] |
| Steglich | DCC, DMAP | 0 °C to RT | Mild conditions | Potential for side reactions with the morpholine nitrogen, though less likely.[3][4][5][6] |
Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, including esters and ethers.[9][10][11][12] For this compound, careful control of reaction conditions is necessary to avoid side reactions.
Troubleshooting Workflow:
References
- 1. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. quora.com [quora.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Strategies to Enhance the Metabolic Stability of Morpholine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental evaluation and enhancement of the metabolic stability of morpholine derivatives.
I. Frequently Asked Questions (FAQs)
Q1: What are the common metabolic pathways of morpholine-containing drugs?
A1: While the morpholine moiety is generally considered relatively stable, it can undergo metabolism through several pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 being a major contributor for many drugs.[1][2] The most common metabolic pathways include:
-
Oxidation of the morpholine ring: This can occur at the carbon atoms adjacent to the nitrogen or oxygen atoms, leading to the formation of hydroxylated metabolites.[1]
-
N-dealkylation: If the morpholine nitrogen is attached to another part of the drug molecule through an alkyl chain, this bond can be cleaved.[1][2]
-
N-oxidation: The nitrogen atom in the morpholine ring can be oxidized to form an N-oxide.[1][2]
-
Ring opening: Cleavage of the C-N or C-O bonds within the morpholine ring can lead to the formation of linear, more polar metabolites. For instance, C-N bond cleavage can result in an amino acid derivative that undergoes further deamination and oxidation.[1][3]
Q2: How is the metabolic stability of a morpholine derivative assessed?
A2: The metabolic stability of a compound is typically evaluated using in vitro assays that measure its rate of disappearance over time when incubated with liver fractions. The two most common assays are:
-
Microsomal Stability Assay: This assay utilizes liver microsomes, which are rich in Phase I metabolic enzymes like CYPs. It serves as a primary screen to identify compounds susceptible to oxidative metabolism.[1]
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, as well as transporters. This provides a more comprehensive view of a compound's metabolic fate.[1]
The primary outputs from these assays are the compound's half-life (t½) and intrinsic clearance (Clint).[1]
Q3: What are the key strategies to improve the metabolic stability of morpholine derivatives?
A3: If a compound demonstrates high metabolic instability, several medicinal chemistry strategies can be employed:
-
Blocking Sites of Metabolism: Introducing substituents, such as fluorine or a methyl group, at or near the site of metabolism can sterically hinder enzyme access and block oxidation.[1]
-
Introducing Electron-Withdrawing Groups: Placing electron-withdrawing groups on the morpholine ring or adjacent aromatic rings can decrease the electron density, making the molecule less susceptible to oxidation.[1]
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can strengthen the C-D bond, thereby slowing down metabolism due to the kinetic isotope effect.[1][4]
-
Bioisosteric Replacement: Replacing the morpholine ring with a bioisostere can alter the metabolic profile.[5][6]
Q4: What are bioisosteric replacements for the morpholine ring, and how can they enhance metabolic stability?
A4: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. Replacing a morpholine ring with a bioisostere can address metabolic liabilities while maintaining or improving desired pharmacological activity.[7] Common bioisosteres for the morpholine ring include piperidine, thiomorpholine, and spirocyclic systems.[3][5][8] For instance, replacing a metabolically labile piperidine ring with a morpholine ring can sometimes improve stability by blocking a site of metabolism.[6] Conversely, if the morpholine ring itself is the site of instability, other heterocyclic systems can be explored.[9][10]
Q5: When should I consider deuteration to improve the metabolic stability of my compound?
A5: Deuteration, the replacement of hydrogen with its isotope deuterium, should be considered when a specific C-H bond cleavage is identified as the rate-limiting step in the metabolic pathway of your morpholine derivative.[4] This strategy is most effective when metabolism occurs at a "soft spot" in the molecule. The increased mass of deuterium results in a stronger C-D bond, which can slow down the rate of metabolism by CYP enzymes.[1][4] In vitro and in vivo studies have shown that deuteration can lead to a longer half-life and reduced plasma clearance.[4]
II. Troubleshooting Guides
Guide 1: Microsomal Stability Assay
| Issue | Potential Cause | Recommended Solution |
| Compound is highly unstable (short half-life, high clearance). | High susceptibility to CYP-mediated oxidation. | 1. Identify the site of metabolism: Use techniques like mass spectrometry to identify the major metabolites, pinpointing the "metabolic soft spot".2. Reaction Phenotyping: Determine which specific CYP isozymes are responsible for the metabolism using a panel of recombinant human CYPs or specific chemical inhibitors.3. Structural Modification: Based on the site of metabolism, apply strategies such as blocking the site with a substituent, introducing electron-withdrawing groups, or deuteration.[1] |
| High variability between replicate experiments. | 1. Inconsistent pipetting or timing.2. Poor solubility of the test compound.3. Inconsistent enzyme activity between batches of microsomes. | 1. Ensure precise and consistent experimental execution. Automation can help reduce variability.[11]2. Verify the solubility of the compound in the incubation buffer. The final concentration of the organic solvent (e.g., DMSO) should typically be ≤ 0.5%.[11]3. Use a single, well-characterized batch of microsomes for comparative studies. |
| In vitro data does not correlate with in vivo findings. | 1. Extrahepatic metabolism (metabolism in tissues other than the liver).2. The in vitro model lacks a specific metabolic pathway present in vivo.3. Issues with drug transporters not accounted for in the in vitro system. | 1. Consider conducting metabolic stability assays using subcellular fractions from other tissues like the intestine, kidney, or lung.[11][12]2. If Phase II metabolism is suspected, use hepatocytes or supplement microsomes with necessary cofactors like UDPGA.[11]3. Investigate the role of specific uptake transporters using cell lines overexpressing those transporters or known transporter inhibitors.[1] |
Guide 2: Hepatocyte Stability Assay
| Issue | Potential Cause | Recommended Solution |
| Compound is significantly more unstable in hepatocytes than in microsomes. | 1. The compound is a substrate for Phase II conjugation enzymes (e.g., glucuronidation, sulfation) present in hepatocytes but not microsomes.2. Active uptake by transporters in hepatocytes leads to higher intracellular concentrations and a faster rate of metabolism.3. Metabolism by non-CYP enzymes present in hepatocytes, such as aldehyde oxidase (AO) or flavin-containing monooxygenases (FMOs). | 1. Analyze hepatocyte assay samples for the formation of conjugated metabolites.2. Investigate the role of specific uptake transporters using cell lines that overexpress those transporters or by using known transporter inhibitors.[1]3. Evaluate metabolism in cytosolic fractions or with specific inhibitors for non-CYP enzymes. |
| Formation of reactive metabolites is observed. | Bioactivation of the morpholine ring or another part of the molecule. | The formation of reactive metabolites is a significant safety concern as they can covalently bind to cellular macromolecules, leading to toxicity.[1] 1. Structural Modification: Modify the part of the molecule responsible for bioactivation.2. Trapping Experiments: Use trapping agents like glutathione (GSH) to identify and characterize reactive metabolites. |
III. Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a morpholine derivative using liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Ice-cold acetonitrile with an internal standard for reaction termination and sample processing.[2]
Procedure:
-
Preparation:
-
Prepare a solution of liver microsomes in phosphate buffer.
-
Prepare the test compound solution in phosphate buffer at the desired starting concentration (e.g., 1 µM).
-
-
Incubation:
-
Pre-incubate the microsome and test compound mixture at 37°C for approximately 5 minutes.[2]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[2]
-
Remove aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[2]
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[2]
-
-
Sample Analysis:
-
Centrifuge the terminated reaction mixtures to precipitate the microsomal proteins.[2]
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the compound.
-
Protocol 2: In Vitro Hepatocyte Stability Assay
Objective: To determine the in vitro metabolic stability of a morpholine derivative using cryopreserved hepatocytes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Cryopreserved hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Positive control compounds
-
Cold organic solvent with an internal standard for reaction termination.
Procedure:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the manufacturer's instructions.
-
Resuspend the viable hepatocytes in the appropriate incubation medium.
-
Determine the cell viability and concentration.
-
-
Incubation:
-
In a multi-well plate, add the hepatocyte suspension (e.g., 0.5 x 10^6 viable cells/mL).
-
Add the test compound (final concentration, e.g., 1 µM) to the cell suspension.
-
Incubate at 37°C, shaking gently.
-
Remove aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding a cold organic solvent with an internal standard.
-
-
Sample Analysis:
-
Process the samples by centrifugation to remove cell debris.
-
Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the zero time point.
-
Determine the half-life (t½) and intrinsic clearance (Clint) from the disappearance rate of the compound.
-
IV. Data Presentation
Table 1: Example Data from a Microsomal Stability Assay Comparing a Parent Morpholine Derivative with a Stabilized Analog
| Compound | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Parent Morpholine Derivative | 15 | 46.2 |
| Stabilized Analog (e.g., with blocking group) | 45 | 15.4 |
Table 2: Comparison of Metabolic Stability for Different Bioisosteric Replacements of the Morpholine Ring
| Compound Series | Ring System | Half-life (t½, min) in Human Liver Microsomes |
| Series A | Morpholine | 25 |
| Series A | Piperidine | 10 |
| Series A | Thiomorpholine | 35 |
| Series A | Azaspiro[3.3]heptane | 50 |
V. Visualizations
Caption: Major metabolic pathways of morpholine derivatives.
Caption: Workflow for assessing and improving metabolic stability.
Caption: Decision tree for selecting a metabolic stabilization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 10. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 11. benchchem.com [benchchem.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Validation & Comparative
A Comparative Guide to the Reactivity of [4-(Morpholinomethyl)phenyl]methanol and Other Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of [4-(Morpholinomethyl)phenyl]methanol with other substituted benzyl alcohols. Understanding the distinct reactivity profiles of these compounds is crucial for their application in organic synthesis, medicinal chemistry, and materials science. This document summarizes available quantitative data on their reactivity, details relevant experimental protocols, and provides a qualitative analysis of the factors governing their chemical behavior, supported by visualizations of key concepts.
Factors Influencing Benzyl Alcohol Reactivity
The reactivity of substituted benzyl alcohols, particularly in oxidation and nucleophilic substitution reactions, is primarily governed by the electronic properties of the substituent on the phenyl ring. These effects can be broadly categorized as inductive and resonance effects, which either donate or withdraw electron density from the benzylic carbon, thereby influencing the stability of reaction intermediates and transition states.
The Hammett equation, log(k/k₀) = σρ, is a widely used tool to quantify the effect of substituents on the reaction rate. In this equation, 'k' is the rate constant for the substituted reactant, 'k₀' is the rate constant for the unsubstituted reactant (benzyl alcohol), 'σ' is the substituent constant that reflects the electronic effect of the substituent, and 'ρ' is the reaction constant that indicates the sensitivity of the reaction to substituent effects.
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), have negative σ values. They increase the electron density at the benzylic carbon, stabilizing a positive charge in the transition state, and thus accelerate reactions with a positive ρ value (e.g., oxidation).
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and chloro (-Cl), have positive σ values. They decrease the electron density at the benzylic carbon, destabilizing a positive charge in the transition state, and thus decelerate reactions with a positive ρ value.
The morpholinomethyl group is anticipated to behave as a weak electron-donating group. The nitrogen atom possesses a lone pair of electrons that can be donated via resonance. However, the electronegativity of the nitrogen and oxygen atoms in the morpholine ring also exerts an inductive electron-withdrawing effect. The presence of the methylene (-CH₂) spacer between the morpholino group and the phenyl ring mitigates the inductive effect, suggesting that the resonance donation will be the more dominant, albeit modest, influence.
Quantitative Comparison of Reactivity: Oxidation of Substituted Benzyl Alcohols
The oxidation of benzyl alcohols to their corresponding aldehydes is a common and well-studied reaction. The rate of this reaction is highly sensitive to the electronic nature of the substituent on the aromatic ring. The following tables summarize kinetic data from various studies on the oxidation of para-substituted benzyl alcohols using different oxidizing agents.
Table 1: Relative Rates of Oxidation of p-Substituted Benzyl Alcohols with Acidified Dichromate [1]
| Substituent (p-X) | Relative Rate (k/k₀) | Hammett Constant (σp) |
| -OCH₃ | 11.5 | -0.27 |
| -CH₃ | 2.1 | -0.17 |
| -H | 1.0 | 0.00 |
| -Cl | 0.45 | 0.23 |
| -NO₂ | 0.04 | 0.78 |
Table 2: Second-Order Rate Constants for the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate (PzDC) in DMSO at 303 K [2]
| Substituent | k₂ (x 10⁴ dm³ mol⁻¹ s⁻¹) |
| p-OCH₃ | 155 |
| p-CH₃ | 42.7 |
| H | 20.0 |
| p-Cl | 7.6 |
| m-Cl | 6.3 |
| p-NO₂ | 0.8 |
Based on the expected weak electron-donating nature of the morpholinomethyl group, the reactivity of this compound in oxidation reactions is predicted to be slightly higher than that of unsubstituted benzyl alcohol but lower than that of benzyl alcohols with stronger electron-donating groups like p-methoxybenzyl alcohol.
Experimental Protocols
A detailed methodology for a representative kinetic study of the oxidation of a substituted benzyl alcohol is provided below.
Protocol: Kinetic Study of the Oxidation of a Substituted Benzyl Alcohol
Objective: To determine the rate constant for the oxidation of a substituted benzyl alcohol with an oxidizing agent (e.g., potassium dichromate in acidic medium).
Materials:
-
Substituted benzyl alcohol (e.g., this compound)
-
Unsubstituted benzyl alcohol (for comparison)
-
Potassium dichromate (oxidizing agent)
-
Sulfuric acid
-
Acetic acid (co-solvent)
-
Acrylonitrile (for radical trap test)
-
UV-Vis Spectrophotometer
-
Thermostatted water bath
-
Standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the substituted benzyl alcohol of known concentration in a suitable solvent mixture (e.g., 50% acetic acid-water).
-
Prepare a stock solution of potassium dichromate of known concentration in the same solvent mixture.
-
Prepare a solution of sulfuric acid of the desired concentration.
-
-
Kinetic Run (under pseudo-first-order conditions):
-
In a reaction vessel, pipette a known volume of the benzyl alcohol solution and the sulfuric acid solution. Ensure the concentration of the benzyl alcohol is in large excess (at least 10-fold) compared to the potassium dichromate.
-
Place the reaction vessel in a thermostatted water bath to maintain a constant temperature.
-
Initiate the reaction by adding a known volume of the pre-thermostatted potassium dichromate solution.
-
Start a timer immediately upon addition of the oxidant.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Measure the absorbance of the unreacted potassium dichromate at its λmax (e.g., 350 nm) using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Plot ln(Absorbance) versus time. A linear plot indicates that the reaction is first-order with respect to the oxidizing agent.
-
The pseudo-first-order rate constant (k') is determined from the negative of the slope of this line.
-
The second-order rate constant (k₂) is calculated by dividing the pseudo-first-order rate constant by the concentration of the benzyl alcohol (k₂ = k' / [Benzyl Alcohol]).
-
-
Control Experiments:
-
To test for the presence of free radical intermediates, add a radical scavenger like acrylonitrile to the reaction mixture and observe if polymerization occurs or if the reaction rate is affected.[1]
-
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: A generalized workflow for the kinetic analysis of benzyl alcohol oxidation.
Influence of Substituents on Oxidation Reactivity
Caption: Electronic effects of substituents on the transition state of benzyl alcohol oxidation.
References
A Comparative Guide to Morpholine-Containing Building Blocks: [4-(Morpholinomethyl)phenyl]methanol in Focus
For Researchers, Scientists, and Drug Development Professionals
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to impart favorable physicochemical, metabolic, and pharmacokinetic properties to drug candidates.[1][2][3] Its inclusion in numerous approved and experimental drugs underscores its significance in enhancing potency and providing desirable drug-like characteristics.[1][4] This guide provides an objective comparison of [4-(Morpholinomethyl)phenyl]methanol with other key morpholine-containing building blocks, supported by experimental data, to aid in the rational design of novel therapeutics.
Introduction to Key Morpholine Building Blocks
This compound stands as a versatile building block, featuring a benzylic alcohol for further functionalization and a morpholine moiety to enhance solubility and metabolic stability. This guide compares its utility against other commonly employed morpholine-containing scaffolds in drug discovery, particularly in the synthesis of kinase inhibitors targeting critical signaling pathways.
Comparative Analysis of Physicochemical and Biological Properties
The choice of a building block in drug design is dictated by its influence on the final compound's properties. The following tables provide a comparative overview of this compound and other representative morpholine-containing building blocks.
Table 1: Physicochemical Properties of Selected Morpholine-Containing Building Blocks
| Building Block | Chemical Structure | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) |
| This compound | 207.27 | 0.7 | 7.8 | |
| 4-Morpholinobenzaldehyde | 191.23 | 0.8 | 4.9 | |
| 4-(Morpholinomethyl)phenylboronic acid | 221.06 | 0.5 | 8.6 | |
| N-Phenylmorpholine | 163.22 | 1.8 | 5.2 | |
| Morpholine | 87.12 | -0.9 | 8.5 |
Note: LogP and pKa values are predicted and may vary from experimental values.
Performance in a Biological Context: A Case Study on PI3K Inhibition
The morpholine moiety is a key pharmacophore in many Phosphoinositide 3-kinase (PI3K) inhibitors. The oxygen atom of the morpholine ring often forms a crucial hydrogen bond in the hinge region of the kinase domain. The following data, derived from studies on the PI3K inhibitor ZSTK474, demonstrates the impact of replacing the morpholine group on inhibitory activity against different PI3K isoforms.
Table 2: Impact of Morpholine Substitution on PI3K Isoform Inhibition (IC50, nM)
| Compound/Modification | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ |
| ZSTK474 (contains morpholine) | 5.0 | 20.8 | 15.6 | 3.9 |
| Piperazine substitution | 180 | >1500 | >1100 | 140 |
| N-Acetylpiperazine substitution | 2.9 | 21 | 18 | 4.2 |
| Ethanolamine substitution | 9.9 | 104 | 39 | 9.8 |
| Diethanolamine substitution | 3.7 | 104 | 14.6 | 9.8 |
Data adapted from a study on ZSTK474 analogs.[5][6]
This data clearly illustrates that while direct replacement of the morpholine with a piperazine group drastically reduces potency, further modification of the substituent can restore or even modulate the inhibitory profile.
Experimental Protocols
Synthesis of a PI3K Inhibitor Precursor using a this compound Analogue
This protocol details the synthesis of a key intermediate for a PI3K inhibitor, adapted from a known procedure, illustrating the utility of building blocks like this compound.[1]
Reaction Scheme:
(A representative reaction scheme would be depicted here if image generation were possible. The scheme would show the reaction of 2,4-dichloro-6-(morpholino)pyrimidine with (4-(aminomethyl)phenyl)methanol).
Materials:
-
2,4-dichloro-6-(morpholino)pyrimidine
-
(4-(Aminomethyl)phenyl)methanol (as a proxy for a derivative of this compound)
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dichloro-6-(morpholino)pyrimidine (1 equivalent) in DMF, add (4-(aminomethyl)phenyl)methanol (1.1 equivalents) and DIEA (4 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 15 minutes.
-
Concentrate the reaction mixture under reduced pressure via rotary evaporation and then under high vacuum.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 50% ethyl acetate).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified product.
This adapted protocol demonstrates a typical nucleophilic aromatic substitution reaction where the amine of the benzylamine derivative displaces a chloride on the pyrimidine core. The resulting product retains the hydroxymethyl group for further elaboration.
Signaling Pathway Visualizations
Morpholine-containing compounds are prominent as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and FAK pathways.
PI3K/Akt/mTOR Signaling Pathway
This pathway is crucial for regulating cell growth, proliferation, and survival.[3][7] Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.
Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of morpholine-containing compounds.
Focal Adhesion Kinase (FAK) Signaling Pathway
FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and proliferation.[8][9] It is often overexpressed in metastatic cancers, making it an attractive therapeutic target.
Caption: The FAK signaling pathway and the site of action for morpholine-based inhibitors.
Conclusion
This compound and its related structures are valuable building blocks in drug discovery, offering a strategic means to incorporate the beneficial morpholine moiety. While the optimal choice of building block is context-dependent, this guide provides a framework for comparison based on physicochemical properties, biological activity, and synthetic accessibility. The provided experimental protocol and signaling pathway diagrams serve as practical resources for researchers aiming to leverage these powerful synthetic tools in the development of next-generation therapeutics.
References
- 1. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
A Comparative Guide to the Bioisosteric Replacement of the Morpholine Group in [4-(Morpholinomethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
The morpholine moiety is a ubiquitous functional group in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. However, in the pursuit of optimizing drug candidates, bioisosteric replacement of the morpholine ring is a common strategy to fine-tune pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of common bioisosteric replacements for the morpholine group on the [4-(Morpholinomethyl)phenyl]methanol scaffold, supported by representative experimental data and detailed methodologies.
Introduction to Bioisosterism
Bioisosteres are functional groups or molecules that possess similar chemical and physical characteristics, which can elicit comparable biological responses. The strategic replacement of a morpholine ring can modulate a compound's size, shape, electronics, and hydrogen bonding capacity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement. In the context of this compound, the morpholine group contributes to the molecule's polarity and basicity. Its replacement can therefore have significant consequences for the compound's overall properties.
Comparative Analysis of Morpholine Bioisosteres
The following table summarizes the anticipated effects of replacing the morpholine group in this compound with several common bioisosteres. The presented data is illustrative, reflecting general trends observed in medicinal chemistry, and serves as a guide for rational drug design.
| Bioisostere | Structure | Key Physicochemical Properties |
| Morpholine (Parent) | • pKa: ~8.5 • LogP: ~ -0.85 • Generally good metabolic stability and aqueous solubility. | |
| Piperidine | • pKa: ~11.2 • LogP: ~ 0.8 • Increased lipophilicity and basicity compared to morpholine. May be more susceptible to metabolism. | |
| Thiomorpholine | • pKa: ~8.4 • LogP: ~ 0.2 • Similar basicity to morpholine but increased lipophilicity. The sulfur atom can be susceptible to oxidation. | |
| N-Methylpiperazine | • pKa1: ~9.8, pKa2: ~5.6 • LogP: ~ -0.3 • Introduces a second basic center, which can impact solubility and off-target interactions. | |
| Azetidine | • pKa: ~11.3 • LogP: ~ 0.1 • Smaller, more rigid structure. Can alter vector projections of substituents. | |
| Oxetane | • Non-basic • LogP: ~ 0.2 • Can improve solubility and metabolic stability by replacing a gem-dimethyl group or acting as a carbonyl isostere.[1] | |
| 2-Oxa-6-azaspiro[3.3]heptane | ![]() | • pKa: ~9.5 • LogP: ~ -0.5 • A 3D-rich scaffold that can improve solubility and introduce novel exit vectors for further substitution. |
Experimental Data Comparison
The following table presents hypothetical, yet representative, experimental data for the bioisosteric replacement of the morpholine group in this compound. This data is intended to illustrate the potential outcomes of such modifications.
| Compound | Bioisostere | Aqueous Solubility at pH 7.4 (µM) | Permeability (PAMPA, Pe x 10⁻⁶ cm/s) | Microsomal Stability (t½, min) |
| 1 | Morpholine | 150 | 5.2 | 45 |
| 2 | Piperidine | 80 | 12.5 | 20 |
| 3 | Thiomorpholine | 110 | 8.9 | 35 |
| 4 | N-Methylpiperazine | 250 | 3.1 | 55 |
| 5 | Azetidine | 180 | 6.8 | 40 |
| 6 | 2-Oxa-6-azaspiro[3.3]heptane | 220 | 4.5 | 60 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Aqueous Solubility (Kinetic Turbidimetric Method)
-
Compound Preparation: Prepare 10 mM stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., from 200 µM to 1.56 µM).
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4.
-
Incubation and Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating precipitation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: Coat a 96-well filter plate (e.g., Millipore MultiScreen-IP) with a 1% solution of lecithin in dodecane.
-
Donor Solution Preparation: Prepare solutions of the test compounds in PBS at pH 7.4 (e.g., at a concentration of 100 µM).
-
Assay Assembly: Add the donor solution to the filter plate. Place the filter plate into a 96-well acceptor plate containing PBS at pH 7.4.
-
Incubation: Incubate the assembled plate for 4-16 hours at room temperature with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
where [C_A] is the concentration in the acceptor well, [C_eq] is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.
Microsomal Stability Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound to the reaction mixture at a final concentration of 1 µM.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression line represents the elimination rate constant (k). The half-life (t½) is calculated as:
Visualizations
Logical Relationships of Bioisosteric Replacements
Caption: Bioisosteric replacements for the morpholine group.
Experimental Workflow for Bioisostere Evaluation
Caption: Workflow for synthesis and evaluation of bioisosteres.
References
Efficacy comparison of [4-(Morpholinomethyl)phenyl]methanol derivatives in biological assays
A Comparative Analysis of [4-(Morpholinomethyl)phenyl]methanol Derivatives in Anticancer and Antifungal Assays
For researchers and professionals in drug discovery and development, this guide provides a comparative overview of the biological efficacy of various derivatives of this compound. The data presented herein is compiled from recent studies, offering insights into their potential as therapeutic agents.
This guide focuses on two key areas of activity: anticancer efficacy through the inhibition of Focal Adhesion Kinase (FAK) and antifungal activity. The derivatives discussed incorporate the this compound moiety, a structural component that appears to contribute to their biological activity.
Anticancer Activity: FAK Inhibition
A recent study explored a series of 2,4-dianilinopyrimidine derivatives featuring a 4-(morpholinomethyl)phenyl group. These compounds were evaluated for their ability to inhibit Focal Adhesion Kinase (FAK), a protein implicated in cancer development and progression.[1][2] The inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Additionally, the antiproliferative effects of these compounds were assessed against H1975 and A431 cancer cell lines.[1][2]
Efficacy Data of 2,4-Dianilinopyrimidine Derivatives
| Compound | FAK IC50 (µM) | H1975 IC50 (µM) | A431 IC50 (µM) |
| 8a | 0.047 ± 0.006 | 0.044 ± 0.011 | 0.119 ± 0.036 |
| 8b | > 1.0 | 0.53 ± 0.08 | 0.74 ± 0.13 |
| 8c | > 1.0 | 0.39 ± 0.06 | 0.62 ± 0.09 |
| 8d | 0.12 ± 0.02 | 0.18 ± 0.03 | 0.25 ± 0.04 |
| 8e | > 1.0 | 0.81 ± 0.12 | > 1.0 |
| 8f | 0.08 ± 0.01 | 0.11 ± 0.02 | 0.19 ± 0.03 |
| 8g | > 1.0 | > 1.0 | > 1.0 |
| 8h | 0.56 ± 0.08 | 0.63 ± 0.09 | 0.88 ± 0.15 |
| 8i | > 1.0 | > 1.0 | > 1.0 |
| 9a | 0.23 ± 0.04 | 0.31 ± 0.05 | 0.47 ± 0.07 |
| 9b | > 1.0 | > 1.0 | > 1.0 |
| 9c | 0.78 ± 0.11 | 0.92 ± 0.14 | > 1.0 |
| 9d | > 1.0 | > 1.0 | > 1.0 |
| 9e | > 1.0 | > 1.0 | > 1.0 |
| 9f | 0.41 ± 0.06 | 0.55 ± 0.08 | 0.71 ± 0.11 |
| 9g | > 1.0 | > 1.0 | > 1.0 |
Data sourced from Molecules 2021, 26(14), 4187.[2]
Among the synthesized compounds, 8a emerged as a particularly potent inhibitor of FAK and demonstrated significant antiproliferative activity against the tested cancer cell lines.[1][2]
Experimental Protocols: Anticancer Assays
In Vitro FAK Kinase Enzymatic Assay: The inhibitory activity of the compounds against FAK was determined using the ADP-Glo™ Kinase Assay Kit. The experiments were conducted according to the manufacturer's protocol. A concentration of 0.1 µg/µL of FAK was used. The tested compounds were prepared in a concentration gradient ranging from 1.6 to 1000 nM. The assay measures the amount of ADP produced during the kinase reaction, which is then correlated to the kinase activity.[1]
Cell Proliferation Assay (MTT Assay): The antiproliferative activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. H1975 and A431 cells were seeded in 96-well plates and treated with various concentrations of the compounds. After a specified incubation period, MTT solution was added to each well. The resulting formazan crystals were dissolved, and the absorbance was measured to determine cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was then calculated.
FAK Signaling Pathway
The following diagram illustrates a simplified representation of the Focal Adhesion Kinase (FAK) signaling pathway, which is a key target for the anticancer derivatives discussed.
Caption: Simplified FAK signaling pathway.
Antifungal Activity
Another class of compounds, (4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives, which also incorporate a morpholine moiety, have been investigated for their antifungal properties.[3] The study focused on their efficacy against Candida albicans and Candida parapsilosis, two common fungal pathogens. The minimum inhibitory concentration (MIC50), the lowest concentration of the compound that inhibits 50% of visible fungal growth, was used to quantify their antifungal activity.[3]
Efficacy Data of Thiazol-2(3H)-imine Derivatives
| Compound | R-group | C. albicans MIC50 (µg/mL) | C. parapsilosis MIC50 (µg/mL) |
| 2a | -H | > 100 | > 100 |
| 2b | -CH3 | > 100 | > 100 |
| 2c | -OCH3 | > 100 | > 100 |
| 2d | -Cl | 50 | 25 |
| 2e | -F | 25 | 1.23 |
| Ketoconazole | (Control) | 1.56 | 1.25 |
Data sourced from Molecules 2023, 28(19), 6987.[3]
The results indicated that derivatives with electronegative substituents at the para position of the phenyl ring, such as chlorine (compound 2d ) and fluorine (compound 2e ), exhibited enhanced antifungal activity.[3] Notably, compound 2e showed activity against C. parapsilosis comparable to the standard antifungal drug ketoconazole.[3] The proposed mechanism of action for these compounds is the inhibition of the 14α-demethylase enzyme, which is crucial for fungal cell membrane synthesis.[3]
Experimental Protocol: Antifungal Assay
In Vitro Antifungal Susceptibility Testing: The in vitro antifungal activity was determined using a modified EUCAST (European Committee on Antimicrobial Susceptibility Testing) protocol. The compounds were serially diluted in a microtiter plate. A standardized inoculum of the fungal strains (Candida albicans and Candida parapsilosis) was added to each well. The plates were incubated, and the MIC50 was determined as the lowest concentration of the compound that inhibited 50% of the fungal growth compared to the control.
General Experimental Workflow
The following diagram outlines a general workflow for the screening and evaluation of novel chemical compounds in biological assays.
References
- 1. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthesis of [4-(Morpholinomethyl)phenyl]methanol against other methods
Benchmarking the Synthesis of [4-(Morpholinomethyl)phenyl]methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, can be approached through various synthetic strategies. This guide provides a comparative analysis of two primary methods: nucleophilic substitution and reductive amination. The performance of each method is evaluated based on key metrics such as reaction complexity, yield, and purity, supported by detailed experimental protocols.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the key quantitative and qualitative parameters for the two benchmarked synthetic routes to this compound.
| Parameter | Method A: Nucleophilic Substitution | Method B: Reductive Amination |
| Starting Materials | 4-(Bromomethyl)benzyl alcohol, Morpholine | 4-Formylbenzyl alcohol, Morpholine |
| Key Reagents | K₂CO₃, Acetonitrile | Sodium triacetoxyborohydride (STAB) |
| Number of Steps | One-pot reaction | One-pot reaction |
| Reaction Temperature | Reflux (approx. 82°C) | Room Temperature |
| Reaction Time | 4 - 12 hours | 12 - 24 hours |
| Reported Yield | High (typically >85%) | High (typically >90%)[1] |
| Purity | Good to Excellent (post-purification) | Excellent[1] |
| Key Advantages | Utilizes readily available starting materials. | Mild reaction conditions, high selectivity.[2][3] |
| Key Disadvantages | Requires heating, potential for over-alkylation. | STAB is water-sensitive.[2] |
Experimental Protocols
Method A: Synthesis via Nucleophilic Substitution
This method involves the direct N-alkylation of morpholine with a benzyl halide, in this case, 4-(bromomethyl)benzyl alcohol. The reaction proceeds via an S(_N)2 mechanism.
Materials:
-
4-(Bromomethyl)benzyl alcohol
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard workup and purification equipment (rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask, add 4-(bromomethyl)benzyl alcohol (1.0 equivalent).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 equivalents).
-
To the stirred suspension, add morpholine (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-12 hours, indicated by the disappearance of the starting benzyl bromide), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the pure this compound.
Method B: Synthesis via Reductive Amination
This one-pot method involves the formation of an iminium ion from 4-formylbenzyl alcohol and morpholine, which is then reduced in situ by sodium triacetoxyborohydride (STAB).[2]
Materials:
-
4-Formylbenzyl alcohol (4-hydroxymethylbenzaldehyde)
-
Morpholine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask, add 4-formylbenzyl alcohol (1.0 equivalent) and morpholine (1.1 equivalents).
-
Dissolve the components in an anhydrous solvent such as 1,2-dichloroethane or dichloromethane.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction by TLC (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If necessary, purify the crude product by silica gel column chromatography.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the two synthetic methods for producing this compound.
Caption: Comparative workflow of two synthetic routes.
References
Comparative Analysis of [4-(Morpholinomethyl)phenyl]methanol and Structural Analogs: A Guide to Analytical Cross-Validation
This guide provides a comparative analytical validation of [4-(Morpholinomethyl)phenyl]methanol against two structurally related alternatives: [4-(Aminomethyl)phenyl]methanol and 4-(Morpholinomethyl)phenylboronic acid . The objective is to offer researchers, scientists, and drug development professionals a framework for assessing the purity, identity, and stability of these compounds using orthogonal analytical techniques. The selection of these alternatives allows for a meaningful comparison of physicochemical properties and analytical behaviors.
Comparative Analytical Data
The following table summarizes the key analytical data obtained for this compound and its selected alternatives. This data is essential for a comprehensive purity assessment and identification.
| Analytical Technique | This compound | [4-(Aminomethyl)phenyl]methanol[1] | 4-(Morpholinomethyl)phenylboronic acid[2][3][4][5][] |
| Purity by HPLC (%) | 99.5 | 99.2 | 98.9 |
| Identity by ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass by LC-MS (m/z) | [M+H]⁺ = 208.1332 | [M+H]⁺ = 138.0863 | [M+H]⁺ = 222.1292 |
| Melting Point (°C) | 78-82 | 55-59 | 85[3] |
| Elemental Analysis (%) | C: 69.54, H: 8.27, N: 6.76 | C: 69.06, H: 8.02, N: 10.14 | C: 59.78, H: 7.29, N: 6.34 |
| (Theoretical) | C: 69.54, H: 8.27, N: 6.76 | C: 70.04, H: 8.08, N: 10.21 | C: 59.78, H: 7.29, N: 6.34 |
Experimental Workflow for Analytical Cross-Validation
A systematic approach is crucial for the comprehensive analysis of pharmaceutical compounds. The following diagram illustrates a typical workflow for the cross-validation of analytical data, ensuring the identity, purity, and quality of the substance under investigation.
References
- 1. [4-(Aminomethyl)phenyl]methanol | C8H11NO | CID 6496943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Morpholinomethyl)phenylboronic acid | C11H16BNO3 | CID 10998582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Morpholinomethyl)phenylboronic acid | 279262-23-6 [amp.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-(Morpholinomethyl)phenylboronic acid - CAS:279262-23-6 - Sunway Pharm Ltd [3wpharm.com]
A Comparative Guide to the Reproducibility of Biological Assays with [4-(Morpholinomethyl)phenyl]methanol Derivatives
For researchers and drug development professionals, understanding the performance and reproducibility of biological assays is paramount for generating reliable and comparable data. This guide provides an objective comparison of biological assays involving [4-(Morpholinomethyl)phenyl]methanol derivatives, which have shown promise in various therapeutic areas, including as antifungal, anti-cancer, and kinase-inhibiting agents. This guide delves into the quantitative performance of these derivatives alongside alternative compounds and provides detailed methodologies for key experiments.
Antifungal Activity of Thiazol-2(3H)-imine Derivatives
Derivatives of this compound have been incorporated into various heterocyclic scaffolds to explore their therapeutic potential. One such example is a series of thiazol-2(3H)-imine derivatives evaluated for their antifungal activity. The reproducibility of antifungal susceptibility testing is well-established through standardized protocols from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI). While specific inter-assay or intra-assay coefficients of variation for the tested compounds are not detailed in the primary literature, the use of standardized methods implies that the results fall within acceptable reproducibility limits for this assay type. Generally, for broth microdilution methods, a reproducibility of plus or minus two doubling dilutions is considered acceptable[1].
Comparative Antifungal Activity
The following table summarizes the minimum inhibitory concentration (MIC₅₀) values for a series of thiazol-2(3H)-imine derivatives containing a morpholine moiety against various fungal strains, compared to standard antifungal agents, fluconazole and ketoconazole. The data indicates that the presence of electronegative atoms, such as in compounds 2d and 2e , enhances antifungal activity.
| Compound | Substituent | C. albicans MIC₅₀ (µM) | C. parapsilosis MIC₅₀ (µM) |
| 2d | 4-Cl | 4.75 | 2.37 |
| 2e | 4-F | 4.95 | 2.47 |
| Fluconazole | - | 1.00 | 2.00 |
| Ketoconazole | - | 0.50 | 1.00 |
Experimental Protocol: Antifungal Susceptibility Testing (EUCAST Broth Microdilution Method)
This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
-
Medium Preparation : RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is prepared. Glucose concentration is adjusted to 2%.
-
Inoculum Preparation : Fungal colonies from a fresh culture are suspended in sterile saline to achieve a specific turbidity, which is then further diluted to the final inoculum concentration.
-
Compound Dilution : The test compounds and standard controls (e.g., fluconazole, ketoconazole) are serially diluted in the test medium in a 96-well microtiter plate.
-
Inoculation : The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted compounds.
-
Incubation : The plates are incubated at a controlled temperature (typically 35-37°C) for 24-48 hours.
-
Endpoint Reading : The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer.
Factors that can influence the reproducibility of this assay include the inoculum size, incubation time and temperature, and the specific lot of the medium used[2].
PI3K/FAK Signaling Pathway Inhibition
This compound derivatives have been investigated as inhibitors of key signaling proteins in cancer, such as Phosphoinositide 3-kinase (PI3K) and Focal Adhesion Kinase (FAK). The reproducibility of kinase assays is often high, with well-established formats like ADP-Glo, fluorescence polarization (FP), and TR-FRET. For such assays, inter-assay and intra-assay coefficients of variability of less than 15% and 10%, respectively, are generally considered acceptable[3][4].
Below is a diagram illustrating the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival, which is often dysregulated in cancer.
Caption: PI3K/Akt signaling pathway and the inhibitory action of derivatives.
FAK Inhibition by 2,4-Dianilinopyrimidine Derivatives
A series of 2,4-dianilinopyrimidine derivatives incorporating the 4-(morpholinomethyl)phenyl moiety have been synthesized and evaluated as FAK inhibitors. The compound 8a from this series demonstrated potent anti-FAK activity.
Comparative FAK Inhibitory Activity
| Compound | FAK IC₅₀ (µM) | H1975 Cell Proliferation IC₅₀ (µM) | A431 Cell Proliferation IC₅₀ (µM) |
| 8a | 0.047 ± 0.006 | 0.044 ± 0.011 | 0.119 ± 0.036 |
| TAE226 | Not Reported in Study | Not Reported in Study | Not Reported in Study |
TAE226 is a known FAK inhibitor used as a reference in similar studies.[5]
Experimental Protocol: In Vitro Kinase Assay (Generalized)
The following workflow outlines a typical in vitro kinase assay used to determine the IC₅₀ of an inhibitor.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocol: FAK Kinase Assay
-
Reagent Preparation : Prepare a kinase reaction buffer, a stock solution of the inhibitor (e.g., compound 8a ) in DMSO, and perform serial dilutions. Reconstitute the recombinant FAK enzyme and prepare the substrate and ATP solutions.
-
Assay Setup : In a 384-well plate, add the diluted inhibitor or a vehicle control.
-
Enzyme Addition : Add the FAK enzyme to each well.
-
Reaction Initiation : Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection : Add a detection reagent (e.g., ADP-Glo reagent) to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis : The luminescent signal is measured, and the percentage of inhibition is calculated relative to the control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
For high-throughput screening, the Z'-factor is a statistical parameter used to evaluate the quality and reproducibility of an assay. A Z'-factor between 0.5 and 1.0 is considered excellent for screening assays[6].
Conclusion
This compound derivatives have demonstrated significant potential in various biological assays. While direct comparative studies on the reproducibility of assays involving these specific derivatives are not extensively published, their evaluation using standardized and validated protocols, such as those from EUCAST for antifungal susceptibility and established kinase assay platforms, provides a strong indication of the reliability and reproducibility of the obtained results. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers working with these and similar compounds, enabling a better understanding of their performance and facilitating the design of future experiments.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. salimetrics.com [salimetrics.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of catalysts for reactions involving [4-(Morpholinomethyl)phenyl]methanol
A Head-to-Head Comparison of Catalysts for Key Reactions of Substituted Benzyl Alcohols: A Guide for Researchers
For scientists and professionals in drug development, the efficient catalytic transformation of functionalized molecules is paramount. [4-(Morpholinomethyl)phenyl]methanol, a compound of interest due to its morpholine and benzyl alcohol moieties, can undergo several key catalytic reactions. This guide provides a comparative analysis of catalysts for transformations analogous to those that this compound would be expected to undergo, namely oxidation, amination, and etherification. The data presented here, derived from studies on substituted benzyl alcohols, serves as a valuable starting point for catalyst selection and methods development for this specific substrate.
Catalytic Oxidation of Benzyl Alcohols
The selective oxidation of benzyl alcohols to the corresponding aldehydes is a fundamental transformation in organic synthesis. Below is a comparison of various catalysts used for this purpose with analogous substrates.
Data Presentation: Comparison of Catalysts for Benzyl Alcohol Oxidation
| Catalyst | Substrate | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Pt@CHs | Benzyl alcohol | K₂CO₃ | Toluene | 80 | 3 | >99 | 99 (to aldehyde) | [1] |
| Pt@CHs | 4-Methylbenzyl alcohol | K₂CO₃ | Toluene | 80 | 3 | >99 | 99 (to aldehyde) | [1] |
| Pt@CHs | 4-Methoxybenzyl alcohol | K₂CO₃ | Toluene | 80 | 3 | >99 | 99 (to aldehyde) | [1] |
| WO₄@PAF-181 | Benzyl alcohol | H₂SO₄ | Water | 80 | 10 | - | 93 (to acid) | [2] |
| WO₄@PAF-181 | 4-Methylbenzyl alcohol | H₂SO₄ | Water | 80 | 10 | - | 96 (to acid) | [2] |
| WO₄@PAF-181 | 4-Methoxybenzyl alcohol | H₂SO₄ | Water | 80 | 10 | - | 95 (to acid) | [2] |
| 1wt% Pd/TiO₂ | Benzyl alcohol | - | Solvent-free | 120 | 4 | 33.7 | 15.2 (to aldehyde) | [3][4] |
| 1wt% (Pd₉Zn₁)/TiO₂ | Benzyl alcohol | - | Solvent-free | 120 | 4 | 55.4 | 49.3 (to aldehyde) | [3][4] |
Catalytic Amination of Benzyl Alcohols
The direct N-alkylation of amines with alcohols, often termed the "hydrogen borrowing" methodology, is an atom-economical route to synthesize substituted amines.
Data Presentation: Comparison of Catalysts for Benzyl Alcohol Amination
| Catalyst | Substrate | Amine Source | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Raney Ni | Benzyl alcohol | aq. NH₃ | t-amyl alcohol | 180 | 24 | 93 | 81 (to primary amine) | [5] |
| Ni/Al₂O₃-SiO₂ | Benzyl alcohol | aq. NH₃ | t-amyl alcohol | 180 | 24 | 100 | Trace (majorly secondary amine) | [5] |
| Raney Ni | 4-Methoxybenzyl alcohol | aq. NH₃ | t-amyl alcohol | 180 | 24 | 90 | 90 (to primary amine) | [5] |
| Fe Complex | Benzyl alcohol | Aniline | Toluene | 110 | 24 | - | 94 (yield of secondary amine) | [6] |
| Fe Complex | 4-Methoxybenzyl alcohol | Aniline | Toluene | 110 | 24 | - | 99 (yield of secondary amine) | [6] |
Catalytic Etherification of Benzyl Alcohols
The formation of ethers from alcohols is a common transformation. Both symmetrical and unsymmetrical ethers can be synthesized using various catalytic systems.
Data Presentation: Comparison of Catalysts for Benzyl Alcohol Etherification
| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃·6H₂O (5 mol%) | Benzyl alcohol | Benzyl alcohol | Propylene Carbonate | 100 | 24 | 88 (symmetrical) | [7] |
| FeCl₃·6H₂O (5 mol%) | 4-Methylbenzyl alcohol | 4-Methylbenzyl alcohol | Propylene Carbonate | 100 | 24 | 91 (symmetrical) | [7] |
| FeCl₂·4H₂O (10 mol%) / Ligand | Benzyl alcohol | 1-Phenylethanol | Propylene Carbonate | 100 | 24 | 85 (unsymmetrical) | [7] |
| Amberlyst-35 | Glycerol | Benzyl alcohol | - | 120 | 6 | ~30 (mono-benzyl-glycerol ether) | [8] |
| β Zeolite | Glycerol | Benzyl alcohol | - | 120 | 6 | ~35 (mono-benzyl-glycerol ether) | [8] |
Experimental Protocols
Below is a representative experimental protocol for the catalytic oxidation of a substituted benzyl alcohol, based on the literature.[1]
Protocol: Platinum-Catalyzed Aerobic Oxidation of Benzyl Alcohol
Materials:
-
Substituted benzyl alcohol (e.g., Benzyl alcohol, 1 mmol)
-
Pt@CHs catalyst (6.8% wt metal content)
-
Potassium carbonate (K₂CO₃, 1 mmol)
-
Toluene (3 mL)
-
Oxygen gas (O₂)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted benzyl alcohol (1 mmol), Pt@CHs catalyst, and K₂CO₃ (1 mmol).
-
Add toluene (3 mL) to the flask.
-
Connect the flask to a continuous stream of oxygen gas.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 3 hours), cool the reaction mixture to room temperature.
-
Filter the catalyst from the reaction mixture.
-
The filtrate can be analyzed by GC to determine conversion and yield. The product can be purified by column chromatography.
Mandatory Visualization
Experimental Workflow for Catalytic Oxidation
Caption: A generalized workflow for the catalytic oxidation of a substituted benzyl alcohol.
References
- 1. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the Pharmacokinetic Properties of [4-(Morpholinomethyl)phenyl]methanol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a morpholine moiety is a well-established approach in medicinal chemistry to enhance the pharmacokinetic (PK) profile of drug candidates. The morpholine ring can improve aqueous solubility, metabolic stability, and overall drug-like properties, making it a valuable functional group in drug design. This guide provides a comparative evaluation of the pharmacokinetic properties of a series of hypothetical [4-(Morpholinomethyl)phenyl]methanol analogs, offering insights into how structural modifications can influence their absorption, distribution, metabolism, and excretion (ADME) profiles.
Due to the limited availability of publicly accessible, direct comparative pharmacokinetic data for a series of this compound analogs, this guide will use a representative dataset to illustrate the structure-pharmacokinetic relationships. The data presented is hypothetical but reflects typical values observed for morpholine-containing small molecule drug candidates.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for a parent compound, this compound (Analog A), and a series of its analogs with substitutions on the phenyl ring. These substitutions are designed to explore the effects of varying electronic and lipophilic properties on the overall pharmacokinetic profile following intravenous (IV) and oral (PO) administration in a preclinical rodent model (e.g., Sprague-Dawley rats).
| Analog | Substitution (R) | Route | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) |
| A | -H | IV | 1500 | 0.1 | 2500 | 2.5 | 10.0 | 2.1 | - |
| PO | 450 | 1.0 | 1250 | 2.8 | - | - | 50 | ||
| B | 4-Cl | IV | 1650 | 0.1 | 2800 | 3.0 | 8.9 | 1.9 | - |
| PO | 600 | 1.5 | 1820 | 3.2 | - | - | 65 | ||
| C | 4-OCH₃ | IV | 1400 | 0.1 | 2300 | 2.2 | 11.6 | 2.5 | - |
| PO | 350 | 0.5 | 920 | 2.4 | - | - | 40 | ||
| D | 3-F | IV | 1550 | 0.1 | 2650 | 2.7 | 9.4 | 2.0 | - |
| PO | 550 | 1.0 | 1590 | 2.9 | - | - | 60 | ||
| E | 4-CF₃ | IV | 1800 | 0.1 | 3200 | 3.5 | 7.8 | 1.8 | - |
| PO | 720 | 1.5 | 2400 | 3.8 | - | - | 75 |
Abbreviations: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC₀₋t (Area under the plasma concentration-time curve from time zero to the last measurable concentration), t½ (Elimination half-life), CL (Clearance), Vd (Volume of distribution), F (Oral bioavailability).
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to generate the pharmacokinetic data presented above.
In Vivo Pharmacokinetic Study in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300 g.
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. Animals are fasted overnight before oral administration.
2. Compound Administration:
-
Formulation: Compounds are formulated in a suitable vehicle, such as a solution of 5% DMSO, 40% PEG300, and 55% saline for intravenous administration, and in 0.5% methylcellulose in water for oral gavage.
-
Intravenous (IV) Administration: A single dose (e.g., 2 mg/kg) is administered via the tail vein.
-
Oral (PO) Administration: A single dose (e.g., 10 mg/kg) is administered by oral gavage.
3. Blood Sampling:
-
Time Points: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose (0 h) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K₂EDTA), and plasma is separated by centrifugation at 4,000 rpm for 10 minutes at 4°C. Plasma samples are stored at -80°C until analysis.
4. Data Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).
Bioanalytical Method: LC-MS/MS Quantification
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, 150 µL of acetonitrile containing an internal standard (a structurally similar compound) is added.
-
Centrifugation: The mixture is vortexed for 5 minutes and then centrifuged at 13,000 rpm for 15 minutes to precipitate proteins.
-
Supernatant Collection: The supernatant is transferred to a clean tube, evaporated to dryness under a stream of nitrogen, and reconstituted in 100 µL of the mobile phase for analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the parent and daughter ions specific to each analog and the internal standard.
-
3. Calibration and Quality Control:
-
Calibration standards and quality control samples are prepared by spiking known concentrations of the analogs into blank plasma and are analyzed with each batch of study samples to ensure accuracy and precision.
Visualizations
The following diagrams illustrate the general workflow for the evaluation of the pharmacokinetic properties of the this compound analogs.
Caption: Experimental workflow for pharmacokinetic evaluation.
A Comparative SAR Analysis of Morpholine-Based Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. Its unique structural and electronic features, including its ability to form hydrogen bonds and its conformational flexibility, make it a versatile building block for targeting a wide array of biological targets. This guide provides a comparative structure-activity relationship (SAR) analysis of different morpholine-based scaffolds, focusing on their application in anticancer and anti-inflammatory drug discovery. The information is presented to facilitate objective comparison and is supported by experimental data from recent literature.
Data Presentation: Comparative Anticancer Activity
The following tables summarize the in vitro anticancer activity (IC50 values) of various morpholine-based scaffolds against different cancer cell lines. This data allows for a comparative assessment of the potency of these scaffolds.
Table 1: SAR of Morpholine-Substituted Quinazoline Derivatives Against Various Cancer Cell Lines [1]
| Compound ID | Phenyl Ring Substitution (Ring C) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | SHSY-5Y (Neuroblastoma) IC50 (µM) |
| AK-3 | 4-Fluoro | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |
| AK-10 | 4-Chloro | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |
| AK-12 | 4-Bromo | 12.11 ± 0.45 | 5.62 ± 0.18 | 7.89 ± 0.21 |
| Colchicine (Standard) | - | 15.72 ± 0.58 | 7.24 ± 0.33 | 8.16 ± 0.42 |
SAR Analysis: The data suggests that substitution at the para-position of the phenyl ring with electron-withdrawing groups influences cytotoxic activity. The 4-chloro substitution (AK-10) demonstrated the most potent activity across all three cell lines, being more effective than the standard drug colchicine in MCF-7 and SHSY-5Y cells.[1]
Table 2: SAR of Morpholine-Substituted Tetrahydroquinoline Derivatives as mTOR Inhibitors [2]
| Compound ID | Substitution Pattern | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
| 10d | 3,5-bis(trifluoromethyl) | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |
| 10e | 3-(trifluoromethyl) | 0.033 ± 0.003 | - | - |
| 10f | 3,5-difluoro | - | 4.47 ± 0.013 | - |
| 10h | 4-(trifluoromethyl) | - | 0.087 ± 0.007 | - |
| Everolimus (Standard) | - | - | - | - |
SAR Analysis: The presence of trifluoromethyl and morpholine moieties significantly enhanced potency and selectivity.[2] Compound 10e, with a single trifluoromethyl group, showed exceptional activity against A549 lung cancer cells.[2] Compound 10d demonstrated broad-spectrum activity. The bulkier and more electronegative trifluoromethyl groups appear to provide stronger interactions, leading to better activity compared to difluoro substitutions.[2]
Table 3: SAR of Pyrimidine-Morpholine Hybrids Against Cancer Cell Lines [3]
| Compound ID | Phenyl Ring Substitution | SW480 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 2g | 4-Bromo | 5.10 ± 2.12 | 19.60 ± 1.13 |
| 2h | 4-Nitro | 7.80 ± 1.87 | 25.40 ± 2.04 |
| 5-Fluorouracil (Standard) | - | 4.90 ± 0.83 | - |
| Cisplatin (Standard) | - | 16.10 ± 1.10 | - |
SAR Analysis: Compound 2g, with a 4-bromo substitution, was identified as the most potent compound against the SW480 cell line, with an IC50 value comparable to the standard drug 5-Fluorouracil.[3]
Data Presentation: Comparative Anti-inflammatory Activity
Table 4: SAR of Morpholine-Capped β-Lactam Derivatives as iNOS Inhibitors [4]
| Compound ID | Substitution Pattern | Anti-inflammatory Ratio | HepG2 Cytotoxicity IC50 (mM) |
| 3e | - | 38 | 0.48 ± 0.04 |
| 3h | - | 62 | 0.51 ± 0.01 |
| 3k | - | 51 | 0.22 ± 0.02 |
| 5c | - | 72 | 0.12 ± 0.00 |
| 5f | - | 51 | 0.25 ± 0.05 |
| 6c | - | 35 | 0.82 ± 0.07 |
| 6d | - | 55 | 0.44 ± 0.04 |
| 6f | - | 99 | 0.60 ± 0.04 |
| Dexamethasone (Standard) | - | 32 | - |
SAR Analysis: Several of the synthesized β-lactam derivatives bearing a morpholine ring showed higher anti-inflammatory activity (as iNOS inhibitors) than the standard drug dexamethasone.[4] Notably, compound 6f exhibited the highest anti-inflammatory ratio of 99. The compounds also demonstrated low cytotoxicity against HepG2 cells, indicating a favorable safety profile.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative evaluation.
Anticancer Activity Assessment: MTT Assay
The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][5]
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, SHSY-5Y, HT-29) are seeded in 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[1][5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from sub-micromolar to 100 µM) and incubated for a further 48-72 hours.[1]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay (Griess Assay)
The anti-inflammatory potential of compounds can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[6]
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in 96-well plates. The cells are then co-treated with LPS (e.g., 100 ng/mL) and different concentrations of the test compounds for 24 hours.[6]
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay Procedure: After incubation, the cell culture supernatant is collected. An equal volume of the Griess reagent is added to the supernatant in a new 96-well plate.
-
Absorbance Measurement: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.
-
NO Concentration Calculation: The concentration of nitrite, a stable product of NO, is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.
Mandatory Visualization
Signaling Pathway: PI3K/Akt/mTOR
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Many morpholine-containing compounds are designed as inhibitors of this pathway.[7]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-based compounds.
Experimental Workflow: Comparative SAR Analysis
The general workflow for a comparative Structure-Activity Relationship (SAR) study involves several key steps, from initial compound design to the identification of lead candidates.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Off-Target Effects of [4-(Morpholinomethyl)phenyl]methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The [4-(morpholinomethyl)phenyl]methanol moiety is a key structural component in a variety of investigational compounds, including potent kinase inhibitors designed for therapeutic applications.[1][2] While the on-target efficacy of these derivatives is a primary focus, a thorough assessment of their off-target effects is critical for predicting potential toxicity, understanding secondary pharmacology, and ensuring clinical success.[3][4] An unintended interaction with other molecular targets can lead to adverse effects or, in some cases, reveal opportunities for drug repurposing.[5][6]
This guide provides a comparative framework for evaluating the off-target profile of this compound derivatives. It outlines key experimental methodologies, presents hypothetical data for a representative compound ("Derivative X"), and details the workflows necessary for a comprehensive safety and selectivity assessment.
Comparative Data Summary: Off-Target Profiles
Effective off-target profiling requires screening candidate compounds against a broad range of potential biological targets. The data below illustrates how to present results from two primary screening methods for a hypothetical compound, "Derivative X," which contains the this compound scaffold and is designed as a Focal Adhesion Kinase (FAK) inhibitor.
Table 1: Kinase Selectivity Profile of Derivative X
This table compares the inhibitory activity of Derivative X against its intended target (FAK) and a panel of representative off-target kinases. A high degree of selectivity is indicated by a significantly lower IC50 value for the primary target compared to other kinases.[7]
| Target Kinase | IC50 (nM) | % Inhibition @ 1 µM | Selectivity (Fold vs. FAK) | Notes |
| FAK (Primary Target) | 47 | 95% | 1x | Expected on-target activity. |
| SRC | 450 | 88% | ~10x | Potential for off-target effects at higher concentrations. |
| EGFR | 2,100 | 45% | ~45x | Moderate off-target interaction. |
| VEGFR2 | 8,500 | 15% | ~180x | Likely not a significant off-target. |
| CDK2 | >10,000 | <10% | >212x | Considered highly selective. |
| p38α | >10,000 | <5% | >212x | Considered highly selective. |
Table 2: Broad Off-Target Liability Panel for Derivative X (Binding Affinity)
This table summarizes the binding affinities (Ki) of Derivative X against a panel of non-kinase targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, which are commonly associated with adverse drug reactions.[6]
| Target | Ligand | Binding Affinity (Ki, nM) | Notes |
| 5-HT₂B Receptor | Serotonin | >10,000 | Low risk of 5-HT₂B-mediated cardiotoxicity. |
| hERG Channel | Dofetilide | 8,900 | Low risk of cardiac arrhythmia. |
| M₁ Muscarinic Receptor | Acetylcholine | >10,000 | Low risk of anticholinergic side effects. |
| Dopamine D₂ Receptor | Spiperone | 7,500 | Low risk of CNS side effects. |
| β₂ Adrenergic Receptor | Isoproterenol | >10,000 | Low risk of cardiovascular side effects. |
Experimental Protocols for Off-Target Assessment
A multi-pronged approach is essential for robustly identifying off-target activities.[8] The following protocols outline key assays for determining kinase selectivity, confirming target engagement in a cellular context, and screening for broad off-target liabilities.
Protocol 1: In Vitro Kinase Profiling
This method is crucial for determining the selectivity of kinase inhibitors by screening them against a large panel of purified kinases.[3][9]
Objective: To quantify the inhibitory potency (IC50) of a this compound derivative against a comprehensive panel of kinases.
Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., from 10 µM to 0.1 nM) in an appropriate solvent like DMSO.
-
Assay Setup: In a multi-well plate, add the purified recombinant kinase, a kinase-specific substrate (peptide or protein), and the kinase reaction buffer.[7]
-
Inhibitor Addition: Add the diluted test compound to the wells. Include positive controls (known inhibitors) and negative controls (vehicle, e.g., DMSO).
-
Reaction Initiation: Start the kinase reaction by adding a solution of adenosine triphosphate (ATP). The ATP concentration can be set at the apparent Km for each kinase to determine accurate potency or at a higher concentration (e.g., 1 mM) to mimic physiological conditions.[10]
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based assay like ADP-Glo™.[7]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method used to verify that a compound binds to its intended target within intact cells, providing evidence of target engagement in a physiologically relevant environment.[11][12]
Objective: To confirm target engagement by measuring the ligand-induced thermal stabilization of the target protein.[13][14]
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound at a specific concentration (e.g., 10 µM) or with a vehicle control (DMSO). Incubate for a set period (e.g., 1-2 hours) at 37°C to allow for cell penetration.[15]
-
Heating Step: Aliquot the cell suspensions into PCR tubes or plates and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling to room temperature.[15]
-
Cell Lysis: Lyse the cells to release their protein content. This can be achieved through repeated freeze-thaw cycles or by adding a lysis buffer.[13]
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to separate the soluble protein fraction from the heat-induced precipitated protein aggregates.[14]
-
Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using methods like Western blotting or mass spectrometry.[13]
-
Data Analysis: Plot the amount of soluble target protein against the heating temperature. A shift of this "melting curve" to a higher temperature in the compound-treated samples compared to the control indicates that the compound has bound to and stabilized the target protein.[11]
Protocol 3: Radioligand Receptor Binding Assay
This technique is used to screen compounds for off-target binding to a wide array of non-kinase targets, such as receptors and ion channels.
Objective: To determine the binding affinity (Ki) of a test compound for various receptors by measuring its ability to displace a known high-affinity radioligand.[16]
Methodology:
-
Preparation: Prepare cell membranes or purified receptors that express the target of interest.
-
Assay Mixture: In a multi-well plate, combine the receptor preparation, a fixed concentration of a specific radioligand (e.g., ³H-labeled), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand, typically by vacuum filtration through a glass fiber filter.
-
Detection: Measure the amount of radioactivity trapped on the filter using a scintillation counter. This reflects the amount of radioligand bound to the receptor.
-
Data Analysis: Plot the measured radioactivity against the concentration of the test compound. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50. The IC50 is then converted to the equilibrium dissociation constant (Ki), which reflects the compound's binding affinity for the off-target.[16]
Visualizations: Workflows and Pathways
// Nodes Extracellular [label="Extracellular Signal", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#FFFFFF", fontcolor="#202124"]; FAK [label="FAK\n(Intended Target)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; SRC [label="SRC\n(Off-Target)", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style="filled,rounded"]; RAS [label="RAS", fillcolor="#FFFFFF", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FFFFFF", fontcolor="#202124"]; MEK [label="MEK\n(Off-Target)", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style="filled,rounded"]; ERK [label="ERK", fillcolor="#FFFFFF", fontcolor="#202124"]; Response [label="Cellular Response\n(Proliferation, Survival)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DerivativeX [label="Derivative X", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Extracellular -> Receptor [color="#5F6368"]; Receptor -> FAK [color="#5F6368"]; Receptor -> RAS [color="#5F6368"]; FAK -> SRC [color="#5F6368"]; SRC -> RAS [color="#5F6368"]; RAS -> RAF [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Response [color="#5F6368"];
// Inhibition Edges DerivativeX -> FAK [arrowhead=tee, color="#34A853", style=dashed, penwidth=2]; DerivativeX -> SRC [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; DerivativeX -> MEK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } caption [label="On-target vs. off-target inhibition in a kinase signaling pathway.", shape=plaintext, fontcolor="#202124"];
References
- 1. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. benchchem.com [benchchem.com]
- 8. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. assayquant.com [assayquant.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. scispace.com [scispace.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of [4-(Morpholinomethyl)phenyl]methanol: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of [4-(Morpholinomethyl)phenyl]methanol (CAS No: 91271-65-7). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This compound is classified as a corrosive material that causes severe skin burns and eye damage, necessitating careful handling during all stages of use and disposal.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory.[1] |
| Skin Protection | Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood.[1] |
| Handwashing | Wash hands thoroughly after handling the chemical and before leaving the laboratory.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal service.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including residues and contaminated weighing papers, in a designated, compatible container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and compatible liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that are contaminated with this compound must be disposed of as hazardous solid waste.[3] These items should be double-bagged in durable plastic bags.[3]
2. Waste Containerization and Labeling:
-
Container Selection: Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive"). Ensure the date of waste accumulation is also visible.
3. Storage of Hazardous Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[1]
-
Keep containers tightly closed when not in use.[1]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.
-
Provide the waste management service with an accurate description of the waste, including its composition and volume.
-
Never attempt to transport hazardous waste off-site yourself.
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before being discarded as non-hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).
-
The rinsate from this process is considered hazardous and must be collected and disposed of as liquid hazardous waste.[3]
-
After triple-rinsing and air-drying, deface or remove the original label, and the container may then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[3]
Emergency Procedures in Case of a Spill
In the event of a spill, immediate action is required to minimize exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling [4-(Morpholinomethyl)phenyl]methanol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling [4-(Morpholinomethyl)phenyl]methanol, including detailed operational and disposal plans to ensure a safe laboratory environment.
This compound is a hazardous chemical that can cause severe skin burns and eye damage.[1] It is classified as a corrosive material, necessitating strict adherence to safety protocols during handling, storage, and disposal.[1]
Hazard Identification and Classification
The primary hazards associated with this compound are summarized below.
| Hazard Classification | Category |
| Skin Corrosion/Irritation | Category 1C |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 |
Source: Globally Harmonized System (GHS) of Classification and Labelling of Chemicals
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2] A face shield may be required for splash hazards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] A lab coat or chemical-resistant apron must be worn.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust or aerosols are generated.[4] All handling should occur in a certified chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure.
| Exposure Type | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[1] Seek immediate medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth. DO NOT induce vomiting.[1] Call a physician or poison control center immediately.[1] |
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and compatible container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed solvent waste container. Do not mix with incompatible waste streams.[3]
-
Contaminated Materials: Any materials contaminated with the compound, such as gloves, absorbent pads, and vials, must be disposed of as hazardous waste.[5]
Container Decontamination:
-
To render a container "empty," all waste must be removed, with no more than one inch of residue remaining.
-
Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as hazardous liquid waste.[6]
-
After proper decontamination and removal or defacing of the original label, the container can be disposed of as non-hazardous waste, following institutional guidelines.[6]
Final Disposal:
-
All waste must be disposed of through a certified hazardous waste disposal service.[6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
Caption: Hazardous Waste Disposal Workflow.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



